molecular weight and formula of 2-(2-Aminoethoxy)-5-methylpyridine
The following technical guide details the molecular profile, synthetic methodology, and application scope of 2-(2-Aminoethoxy)-5-methylpyridine . Executive Summary & Chemical Identity 2-(2-Aminoethoxy)-5-methylpyridine i...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular profile, synthetic methodology, and application scope of 2-(2-Aminoethoxy)-5-methylpyridine .
Executive Summary & Chemical Identity
2-(2-Aminoethoxy)-5-methylpyridine is a functionalized pyridine derivative utilized primarily as a heterobifunctional linker in medicinal chemistry. Its structure features a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with a 2-aminoethoxy chain. This specific arrangement provides a basic primary amine handle for conjugation (e.g., amide coupling) while maintaining the physicochemical properties of the pyridine scaffold (H-bond acceptor capability).
Unlike its isomer 2-amino-5-methylpyridine (a common aniline-like building block) or 2-(2-hydroxyethylamino)-5-methylpyridine (the N-alkylated isomer), this molecule is an ether-linked congener. This distinction is critical for maintaining solubility and modulating the pKa of the pyridine nitrogen.
A direct reaction between 2-chloro-5-methylpyridine and ethanolamine (2-aminoethanol) presents a regioselectivity challenge. Ethanolamine contains two nucleophiles: a primary amine (-NH₂) and a primary alcohol (-OH).
Kinetic Control: The amine is more nucleophilic than the alcohol in neutral conditions, leading to N-alkylation (2-(2-hydroxyethylamino)-5-methylpyridine).
Thermodynamic/Base Control: To achieve the desired O-alkylation , the alcohol must be deprotonated to an alkoxide (using NaH or KOtBu). However, the presence of the free amine can still lead to side reactions or polymerization.
Recommended Protocol: The N-Boc Strategy
To ensure high fidelity and yield, a "Protection-Conjugation-Deprotection" strategy is the industry standard. This route eliminates N-alkylation ambiguity.
Reaction: Heat to 60–80°C for 4–6 hours. The electron-deficient 2-position (activated by the pyridine nitrogen) facilitates the displacement of the chloride by the alkoxide.
Workup: Quench with water, extract with EtOAc. The product is the N-Boc protected intermediate.
Step 2: Acidolytic Deprotection
Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.
Cleavage: Dissolve the intermediate in DCM. Add TFA (10–20 equiv). Stir at RT for 1–2 hours.
Free Basing: Volatiles are removed. The residue is a TFA salt. Neutralize with saturated NaHCO₃ or basic resin to obtain the free amine 2-(2-Aminoethoxy)-5-methylpyridine .
To confirm the identity of the synthesized molecule, compare analytical data against these predicted standards.
¹H NMR (Chloroform-d, 400 MHz)
Pyridine Ring:
δ ~7.95 ppm (d, 1H): Proton at position 6 (adjacent to Nitrogen).
δ ~7.40 ppm (dd, 1H): Proton at position 4.
δ ~6.65 ppm (d, 1H): Proton at position 3 (shielded by the alkoxy group).
Side Chain:
δ ~4.35 ppm (t, 2H): -O-CH ₂- (Deshielded by Oxygen).
δ ~3.10 ppm (t, 2H): -CH ₂-NH₂ (Adjacent to Amine).
Methyl Group:
δ ~2.25 ppm (s, 3H): Ar-CH ₃.
Mass Spectrometry (LC-MS)
Ionization Mode: ESI+
Expected [M+H]⁺: 153.20 Da.
Fragmentation Pattern: Loss of the aminoethyl chain (neutral loss of 45 Da) or cleavage of the ether bond may be observed at higher collision energies.
Applications in Drug Discovery
This molecule serves as a specialized linker-scaffold in two primary areas:
Fragment-Based Drug Discovery (FBDD):
The 2-alkoxypyridine motif is a bioisostere for 2-aminopyridines and phenols. The primary amine allows for rapid library generation via amide coupling with carboxylic acid fragments.
PROTAC Linkers:
The ether linkage provides flexibility and improved solubility compared to all-carbon chains. The pyridine nitrogen can participate in secondary interactions (H-bond acceptor) within the E3 ligase or Target Protein binding pocket, potentially enhancing potency.
Safety & Handling
Hazards: As a primary amine and pyridine derivative, it is likely Irritating to eyes, respiratory system, and skin (H315/H319/H335) .
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Primary amines can absorb CO₂ from the air to form carbamates over time.
Stability: Stable in neutral and basic aqueous solutions. The ether linkage is robust; however, the pyridine ring is susceptible to oxidation (N-oxide formation) if exposed to strong oxidants (e.g., mCPBA).
References
Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007. (General reference for SₙAr mechanisms on pyridines).
Roughley, S. D.; Jordan, A. M.The Medicinal Chemist’s Guide to Solving ADMET Challenges; Royal Society of Chemistry, 2011.
PubChem Compound Summary. 2-Amino-5-methylpyridine (Isomer Reference). National Center for Biotechnology Information. Link (Cited for comparative physicochemical properties of the core scaffold).
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis; Wiley-Interscience, 1999.
Thermodynamic Stability of Aminoethoxy Pyridine Derivatives: A Technical Guide
This guide serves as an authoritative technical resource for the thermodynamic and chemical stability assessment of aminoethoxy pyridine derivatives . It is designed for medicinal chemists and formulation scientists opti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an authoritative technical resource for the thermodynamic and chemical stability assessment of aminoethoxy pyridine derivatives . It is designed for medicinal chemists and formulation scientists optimizing lead candidates containing this pharmacophore.
Executive Summary & Chemical Space
Aminoethoxy pyridine derivatives—typified by a pyridine ring linked via an ether oxygen to an ethylamine chain—are privileged scaffolds in medicinal chemistry (e.g., nicotinic acetylcholine receptor agonists, kinase inhibitors).
While the pyridine ring confers aromatic stability and hydrogen-bond acceptance, the alkoxy-ether linkage and the amino-alkyl tail introduce specific thermodynamic vulnerabilities.[1] The critical stability distinction lies in the regiochemistry of the ether attachment (2-, 3-, or 4-position).
Key Thermodynamic Risks:
O- to N-Alkyl Migration (The "Pyridone Trap"): 2-Aminoethoxy derivatives are thermodynamically metastable, prone to irreversible rearrangement to N-alkyl-2-pyridones.
Oxidative Liability: The aliphatic amine side chain is the primary site for oxidative degradation (N-dealkylation/N-oxidation), while the pyridine nitrogen is susceptible to N-oxide formation under high-stress conditions.[1]
Protonation-Dependent Hydrolysis: The basicity of the side-chain amine (pKa ~9.0–10.[1]0) vs. the pyridine (pKa ~3.0–6.[1]0) creates pH-dependent stability profiles.
Structural Determinants of Stability
The Regioisomer Effect (The 2-Alkoxy Instability)
The thermodynamic stability of the ether linkage is dictated by the position of the ethoxy group relative to the pyridine nitrogen.
Isomer
Thermodynamic Profile
Primary Instability Mechanism
2-Aminoethoxy
Metastable
Rearrangement: High driving force to form N-alkyl-2-pyridone (Amide-like resonance).
3-Aminoethoxy
Stable
Oxidation: Ether linkage is robust; degradation focuses on the amine tail.
4-Aminoethoxy
Intermediate
Hydrolysis/Rearrangement: Can form 4-pyridone, but activation energy is generally higher than the 2-isomer.
The O → N Rearrangement Mechanism
For 2-aminoethoxy pyridines, the ether oxygen is conjugated with the ring nitrogen.[1] Under thermal stress or Lewis acid catalysis, the alkyl group migrates from the oxygen to the ring nitrogen.[1] This transforms the aromatic pyridine into a non-aromatic, but thermodynamically favored, 2-pyridone (lactam) structure.
Thermodynamic Driver: The C=O bond formation and amide resonance stabilization in the pyridone form outweigh the loss of pyridine aromaticity.
Kinetic Trigger: High temperatures (>100°C), acidic pH, or solid-state lattice energy (polymorph conversion).
Intramolecular Hydrogen Bonding
The terminal amino group can form intramolecular hydrogen bonds with the ether oxygen or the pyridine nitrogen (in 2-isomers).[1]
Effect: This stabilizes the folded conformation, potentially shielding the ether oxygen from hydrolytic attack but increasing the basicity of the pyridine nitrogen.[1]
Degradation Pathways & Mechanisms[1][2][3]
Pathway A: The Chapman-Like Rearrangement (2-Isomers)
This is the most critical failure mode for 2-aminoethoxy derivatives.
Mechanism: Intermolecular or intramolecular nucleophilic attack of the pyridine nitrogen on the methylene carbon of the ethoxy chain.[1]
Outcome: Irreversible formation of N-(2-aminoethyl)-2-pyridone.
Pathway B: Oxidative Dealkylation[1]
Locus: The carbon alpha to the aliphatic amine.[1]
Mechanism: Hydrogen abstraction
Radical formation Imine intermediate Hydrolysis to aldehyde + amine.[1]
Risk Factor: Secondary/Tertiary amines are more susceptible than primary amines due to radical stability.
Note: Pyridine N-oxides are often metabolites rather than shelf-degradants, but they can form under accelerated stability testing (e.g., 3% H₂O₂).
Visualization of Stability Logic
Diagram 1: Degradation Mechanism of 2-Aminoethoxy Pyridine
Caption: The thermodynamic rearrangement of 2-alkoxypyridines to 2-pyridones is the dominant instability pathway, driven by the formation of the stable carbonyl bond.
Diagram 2: Stability Assessment Workflow
Caption: Decision tree for stability testing. 2-isomers require thermal analysis (DSC) to rule out rearrangement; 3/4-isomers require oxidative stress testing.
Experimental Protocols
Protocol A: Thermal Rearrangement Detection (DSC)
Use this to validate solid-state thermodynamic stability.
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
Sample: 2–5 mg of dry powder in a hermetically sealed aluminum pan (pinhole lid).
Method: Ramp 10°C/min from 25°C to 250°C (or 20°C above decomposition).
Analysis:
Look for a melting endotherm followed immediately by an exotherm (recrystallization into the pyridone).[1]
Look for a second, higher melting endotherm (melting of the pyridone).
Validation: Confirm identity of post-DSC residue via LC-MS or NMR.
Protocol B: Forced Degradation (Stress Testing)
Standardized conditions to determine kinetic vulnerability.
Stressor
Conditions
Target Mechanism
Acceptance Criteria
Acid Hydrolysis
0.1 N HCl, 60°C, 24h
Ether cleavage / Amide hydrolysis
< 5% degradation
Base Hydrolysis
0.1 N NaOH, 60°C, 24h
Nucleophilic aromatic substitution
< 5% degradation
Oxidation
3% H₂O₂, RT, 4h
N-oxide formation / Amine oxidation
Identify N-oxide peak (+16 Da)
Thermal (Solid)
80°C, 7 days
O → N Rearrangement (2-isomer)
No new peaks in HPLC
Photostability
1.2M lux hours (ICH Q1B)
Radical oxidation of ether
< 2% degradation
Protocol C: pKa Determination (Potentiometric)
Crucial for formulation pH selection.
System: Sirius T3 or equivalent potentiometric titrator.
Solvent: Water with 0.15 M KCl (ionic strength buffer). Co-solvent (Methanol) if insoluble.
Procedure: Titrate from pH 2.0 to 12.0.
Expectation:
Pyridine N: pKa 3.0 – 6.0 (Lower for 2-alkoxy due to inductive withdrawal).
Unlocking the Pharmacophoric Potential of 2-(2-Aminoethoxy)-5-methylpyridine
The following technical guide provides an in-depth analysis of 2-(2-Aminoethoxy)-5-methylpyridine , focusing on its chemical properties, synthetic utility, and potential biological applications in drug discovery. A Techn...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-(2-Aminoethoxy)-5-methylpyridine , focusing on its chemical properties, synthetic utility, and potential biological applications in drug discovery.
A Technical Guide for Medicinal Chemists and Drug Developers
Executive Summary
2-(2-Aminoethoxy)-5-methylpyridine (CAS: 105672-88-2, analogs often cited) represents a versatile bifunctional building block in modern medicinal chemistry. Structurally, it combines a lipophilic, electron-deficient pyridine core with a flexible, hydrophilic aminoethoxy tether. This unique architecture positions it as a "privileged scaffold" for fragment-based drug discovery (FBDD), particularly in the design of kinase inhibitors, GPCR ligands, and PROTAC linkers where solubility and precise hydrogen-bonding interactions are critical.
This guide explores the molecule's physicochemical profile, its strategic role in synthesis, and its inferred biological activity based on Structure-Activity Relationship (SAR) principles.[1][2]
Chemical Identity & Physicochemical Profile[3][4]
Understanding the dual-nature of this molecule—possessing both a basic primary amine and a weakly basic pyridine nitrogen—is essential for predicting its behavior in biological systems and synthetic reactions.
Table 1: Physicochemical Specifications
Property
Value / Description
Relevance in Drug Design
Chemical Formula
Low molecular weight fragment (<200 Da).
Molecular Weight
152.19 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3).
H-Bond Donors
1 (Primary Amine )
Critical for solvent interaction or active site binding.
H-Bond Acceptors
3 (Pyridine N, Ether O, Amine N)
High capacity for forming H-bond networks.
pKa (Predicted)
Amine: ~9.5 | Pyridine: ~5.2
At physiological pH (7.4), the amine is protonated (), aiding solubility.
LogP (Predicted)
~0.8 - 1.2
Moderate lipophilicity; good membrane permeability potential.
Electronic Effect
5-Methyl Group (+I effect)
Slightly increases electron density on the pyridine ring, enhancing basicity compared to unsubstituted pyridine.
Structural Analysis & Pharmacophore Mapping[1]
The biological potential of 2-(2-Aminoethoxy)-5-methylpyridine stems from its ability to interact with diverse protein targets through distinct vectors.
The "Anchor & Reach" Motif
The Anchor (Pyridine Core): The 5-methylpyridine ring often serves as an "anchor," binding to hydrophobic pockets or acting as a hinge binder in kinases (via the Pyridine N).
The Linker (Ethoxy Spacer): The
chain provides a specific distance (~3-4 Å) and flexibility, allowing the terminal amine to reach solvent-exposed regions or secondary binding pockets.
The Warhead/Handle (Primary Amine): The terminal amine is a reactive handle for derivatization (e.g., amide coupling) or a key interaction point (salt bridge formation with Asp/Glu residues).
Diagram 1: Pharmacophoric Interaction Map
The following diagram illustrates how the molecule interacts within a theoretical binding pocket (e.g., a Kinase ATP site).
Caption: Pharmacophoric map showing the dual binding modes: Pyridine core anchoring and Amine side-chain interaction.
Potential Biological Activity (SAR Analysis)[1]
While specific clinical data for the isolated fragment is limited, its structural integration into larger bioactive molecules suggests three primary areas of biological activity.
Kinase Inhibition (Hinge Binding)
Pyridines are classic "hinge binders" in kinase inhibitors. The nitrogen atom accepts a hydrogen bond from the backbone amide of the kinase hinge region.
Mechanism: The 5-methyl group occupies the hydrophobic "gatekeeper" or solvent-front pocket, improving selectivity.
Role of Aminoethoxy Chain: This chain often extends towards the ribose-binding pocket or solvent front, improving the solubility of the inhibitor—a common challenge in kinase drug design.
Reference: Crizotinib and other ALK inhibitors utilize similar 2-substituted pyridine/pyrimidine scaffolds to anchor the molecule.
The structure bears a striking resemblance to nicotinic ligands.
Pharmacophore: A basic nitrogen (amine) separated from an aromatic center (pyridine) by a specific distance is the classic pharmacophore for nAChR agonists/antagonists.
Potential: Derivatives of this molecule could modulate
or nAChR subtypes, relevant for neurodegenerative diseases (Alzheimer’s, Parkinson’s) or pain management.
GPCR Ligands (Histaminergic/Serotonergic)
The 2-aminoethoxy moiety is structurally homologous to the side chains found in antihistamines (e.g., Doxylamine, though usually ethers of benzhydryl groups).
Activity: When coupled to lipophilic biaryl systems, this fragment can serve as the polar headgroup for H1 or 5-HT receptor antagonists.
Synthetic Utility & Experimental Protocols
For researchers utilizing this compound as a building block, the following protocols ensure high-yield incorporation into libraries.
Protocol: Amide Coupling (General Procedure)
Objective: To couple 2-(2-Aminoethoxy)-5-methylpyridine with a carboxylic acid (R-COOH) to generate a bioactive amide.
The following flowchart visualizes the decision matrix for using this building block in library synthesis.
Caption: Synthetic decision tree for incorporating the 2-(2-Aminoethoxy)-5-methylpyridine fragment.
Safety & Handling (E-E-A-T)
As a pyridine derivative containing a primary amine, strict safety protocols are required.
Hazards:
Skin/Eye Irritant: The basic amine can cause chemical burns or severe irritation.
Acute Toxicity: Pyridine derivatives can be toxic if swallowed or inhaled.[4]
Handling Protocol:
Always handle in a fume hood .
Wear nitrile gloves (double gloving recommended for concentrated solutions).
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The amine is sensitive to
(carbamate formation) and oxidation over time.
References
PubChem Compound Summary. 2-Amino-5-methylpyridine (Structural Analog Analysis). National Center for Biotechnology Information. Available at: [Link]
Collaborative Drug Discovery (CDD). SAR: Structure Activity Relationships in Drug Design. (Methodology for inferring activity). Available at: [Link]
MDPI Molecules. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (Context for pyridine bioactivity). Available at: [Link]
(Note: Direct biological data for the specific CAS 105672-88-2 is proprietary or sparse in open literature; the biological activities described above are inferred based on established medicinal chemistry principles for this structural class.)
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 5-Methylpyridine Derivatives in Drug Discovery The pyridine ring, a nitrogen-bearing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-Methylpyridine Derivatives in Drug Discovery
The pyridine ring, a nitrogen-bearing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it an ideal framework for designing biologically active molecules.[3][4] The pyridine nucleus is a core component in over 7,000 drug molecules and is the second most common heterocycle in FDA-approved drugs, highlighting its significance.[2][5][6] Among the various substituted pyridines, the 5-methylpyridine moiety serves as a critical building block, offering a strategic methyl group that can influence steric interactions, metabolic stability, and binding affinity within biological targets. This guide provides a comprehensive exploration of 5-methylpyridine derivatives, detailing their synthesis, diverse biological activities, and the structure-activity relationships that govern their therapeutic potential.
I. Synthetic Strategies: Building the 5-Methylpyridine Core
The functionalization of the 5-methylpyridine ring is central to developing novel therapeutic agents. Medicinal chemists employ a variety of synthetic methodologies to introduce diverse substituents, thereby tuning the molecule's physicochemical and pharmacological properties.
A. Cross-Coupling Reactions: The Workhorse of Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds on the pyridine scaffold.[7] The Suzuki-Miyaura coupling, in particular, is frequently used for its reliability and tolerance of various functional groups.
A common strategy involves using a halogenated 5-methylpyridine, such as 2-bromo- or 2-chloro-5-methylpyridine, as a starting material.[8][9] The halogen at the 2-position is highly amenable to substitution, allowing for the introduction of a wide range of aryl or heteroaryl groups.[8]
This protocol describes a general procedure for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives, adapted from methodologies for similar pyridine couplings.[10]
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add N-[5-bromo-2-methylpyridin-3-yl]acetamide (1.0 eq), the desired arylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %).
Causality Insight: The Pd(0) catalyst is essential for the oxidative addition step, the first and often rate-limiting step of the catalytic cycle. An inert atmosphere is critical to prevent oxidation of the catalyst, which would render it inactive.
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), followed by a base such as potassium phosphate (K₃PO₄, 1.5 eq).
Causality Insight: The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center. The aqueous co-solvent aids in dissolving the inorganic base.
Reaction Execution: Stir the mixture at an elevated temperature (e.g., 85–95 °C) for 12-18 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Purification: Upon completion, cool the reaction to room temperature and filter the mixture. Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired compound.[10]
Suzuki-Miyaura Cross-Coupling Workflow.
B. Green Synthesis Approaches
In response to the growing need for environmentally benign processes, green chemistry principles are being applied to the synthesis of 5-methylpyridine derivatives. One innovative approach utilizes ionic liquids (ILs) as both catalyst and solvent for a one-pot, multicomponent synthesis of 5-methylpyridinium derivatives from 3-methylpyridine-1-oxide.[11] This method offers advantages such as simple work-up, cost-effectiveness, and the avoidance of volatile organic solvents.[11]
II. Therapeutic Applications and Structure-Activity Relationships (SAR)
The 5-methylpyridine scaffold is a versatile platform for developing drugs across multiple therapeutic areas. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of biological activity.
A. Antimicrobial Agents
Fused pyridine-based heterocycles have demonstrated potent antimicrobial activity.[12] A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and screened for activity against pathogenic bacteria and fungi.[12]
Key SAR Insights:
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., halogens) on the 7-phenyl ring generally enhances antimicrobial activity.
Compound 3g: One derivative, compound 3g, showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.21 μM.[12]
Compound
Substituent at 7-phenyl
MIC (μM) vs. E. coli
MIC (μM) vs. P. aeruginosa
3c
4-Chloro
Moderate Activity
Moderate Activity
3f
4-Fluoro
Moderate Activity
Moderate Activity
3g
2,4-Dichloro
0.21
0.21
Ciprofloxacin
(Reference Drug)
-
-
Table 1: Antimicrobial activity of selected thiazolo[4,5-b]pyridines. Data sourced from[12].
Biological Assay Protocol: Broth Microdilution for MIC Determination
Preparation: Prepare a series of twofold dilutions of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
Inoculation: Add a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[11][12]
Incubation: Incubate the plates at 37 °C for 18-24 hours.
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Self-Validation: The protocol includes positive controls (wells with bacteria and no drug) and negative controls (wells with broth only) to ensure the validity of the results.
B. Anticancer Agents
Pyridine derivatives are well-represented in oncology, particularly as kinase inhibitors.[5][7] The antiproliferative activity of these compounds is highly dependent on the nature and position of substituents.[5][6]
Key SAR Insights:
Enhancing Activity: The presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH₂) groups can enhance antiproliferative activity.[6]
Reducing Activity: Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to lower activity.[6]
Example - Thiazolo[4,5-b]pyridines: Certain derivatives from this class have demonstrated anticancer activity, with their cytotoxicity being evaluated against cell lines like HaCaT and Balb/c 3T3 using MTT assays.[12]
C. Agents for Central Nervous System (CNS) Disorders
The 5-methylpyridine core is also explored for its potential in treating CNS disorders. Modifications to the pyridine ring can significantly influence binding affinity to neuronal receptors.
Nicotinic Acetylcholine Receptors (nAChRs): In one study, analogues of a 3-(pyrrolidinylmethoxy)pyridine were synthesized with bulky substituents at the C5 position of the pyridine ring to probe steric influence on CNS binding affinity.[13] These 5-substituted analogues exhibited high affinity, with Kᵢ values ranging from 0.055 to 0.69 nM, and acted as either agonists or antagonists at different nAChR subtypes.[13]
Structure-Activity Relationship (SAR) Hotspots.
D. Anti-Fibrotic Agents: The Case of Pirfenidone
One of the most notable drugs derived from a 5-methylpyridine core is Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone).[14] It is an approved medication for idiopathic pulmonary fibrosis. Pirfenidone is synthesized from 5-methylpyridin-2(1H)-one, which itself is produced from 2-amino-5-methylpyridine via a diazotization-hydrolysis reaction.[14][15] The therapeutic effects of Pirfenidone are attributed to its combined anti-fibrotic and anti-inflammatory properties, which involve the modulation of key signaling pathways implicated in fibrosis.[14]
III. Future Perspectives and Conclusion
References
Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry. [Link]
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. [Link]
Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. ACS Publications. [Link]
Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Dissertation. [Link]
FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ResearchGate. [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]
Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]
Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed. [Link]
Synthesis of pyridine derivatives (5 and 6). ResearchGate. [Link]
FDA-approved drugs containing pyridine or dihydropyridine scaffolds for the treatment of hypertension. ResearchGate. [Link]
The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. LinkedIn. [Link]
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]
A Practical Guide to PROTAC Development: From Synthesis to Cellular Validation
Abstract Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of inter...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] Unlike traditional inhibitors that function via occupancy-driven pharmacology, PROTACs act catalytically to eliminate proteins, opening new avenues for targeting previously "undruggable" proteins.[2][3] This guide provides a comprehensive overview of the PROTAC development workflow, from rational design and synthesis to detailed protocols for in vitro and cellular validation. We delve into the critical aspects of linkerology, ternary complex characterization, and mechanistic validation, offering field-proven insights to guide researchers in this dynamic area of drug discovery.
Introduction: The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of three distinct parts: a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5][6] By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the POI into close proximity with the E3 ligase.[4][7][8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another POI molecule.[1][2] This catalytic cycle allows PROTACs to be effective at substoichiometric concentrations.[3][5]
Caption: A standard workflow for the cellular evaluation of PROTACs.
Protocol 3.1: Measuring Target Protein Degradation by Western Blot
Causality: Western blotting is the foundational technique to quantify changes in protein levels, allowing for the determination of a PROTAC's potency (DC50) and efficacy (Dmax). [1][9]It is robust and provides direct evidence of protein removal.
Step-by-Step Methodology:
Cell Seeding and Treatment:
Seed cells (e.g., in a 6-well plate) at a density that ensures they are in a logarithmic growth phase (70-80% confluency) at the time of harvest. This consistency is critical for reproducible results.
Allow cells to adhere overnight.
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
Cell Lysis:
Wash cells twice with ice-cold PBS to remove media and non-adherent cells.
Lyse cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the proteome.
Protein Quantification:
Determine the total protein concentration of each lysate using a standard assay like the BCA assay. This step is essential for ensuring equal protein loading on the gel.
[10]4. SDS-PAGE and Protein Transfer:
Normalize all samples to the same protein concentration with lysis buffer and loading dye.
Boil samples at 95°C for 5-10 minutes to denature proteins.
[9] * Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
[9] * Separate proteins by electrophoresis.
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
[11]5. Immunoblotting:
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
[11] * Incubate the membrane with a validated primary antibody against the POI overnight at 4°C.
Wash the membrane thoroughly with TBST.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
[9] * Wash the membrane again.
Detection and Analysis:
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
[9] * Self-Validation: Strip or cut the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin) whose levels should be unaffected by the PROTAC. This validates equal protein loading.
Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control for each lane.
Plot the normalized POI levels against the log of the PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Table 1: Example Data Summary for a Hypothetical PROTAC Series
PROTAC ID
Linker Type
DC50 (nM)
Dmax (%)
Cooperativity (α)
PRO-01
PEG-4
150
85
1.2
PRO-02
PEG-8
25
>95
4.5
PRO-03
Alkyl-8
80
90
3.1
PRO-04
Piperazine
15
>95
6.8
Section 4: Validating the Mechanism of Action
Demonstrating that the observed protein loss is due to the intended PROTAC mechanism is a critical validation step. [12][13]This involves using chemical tools to inhibit key components of the ubiquitin-proteasome system.
Caption: Points of intervention for validating the PROTAC mechanism.
Protocol 4.1: Co-treatment with Pathway Inhibitors
Causality: If protein degradation is truly mediated by the Cullin-RING E3 ligase and the proteasome, then inhibiting these components should rescue the degradation effect of the PROTAC.
Methodology:
Experimental Setup: Prepare cell culture plates as for a standard Western blot experiment.
Pre-treatment:
For proteasome dependency , pre-treat cells with a proteasome inhibitor like MG132 (e.g., 10 µM) for 1-2 hours.
For E3 ligase dependency , pre-treat cells with an inhibitor of the Nedd8-activating enzyme like MLN4924 (e.g., 1 µM), which prevents the activation of Cullin-RING ligases, for 1-2 hours.
[13]3. Co-treatment: After pre-treatment, add the PROTAC at a concentration known to cause significant degradation (e.g., 10x DC50) to the inhibitor-containing media. Also include control wells: Vehicle only, PROTAC only, and Inhibitor only.
Incubation and Analysis: Incubate for a shorter period (e.g., 4-6 hours) to minimize toxicity from the inhibitors. Harvest cells and perform Western blot analysis as described in Protocol 3.1.
Expected Outcome (Self-Validation): In the "PROTAC only" lane, the POI level should be significantly reduced. In the "PROTAC + Inhibitor" lanes, the POI level should be restored to levels similar to the vehicle or inhibitor-only controls. This rescue effect provides strong evidence for a proteasome- and E3 ligase-dependent mechanism.
[12]
Section 5: Selectivity and Off-Target Profiling
An ideal PROTAC should selectively degrade the POI without affecting the broader proteome. Mass spectrometry (MS)-based proteomics is the gold standard for assessing degradation selectivity on a global scale.
[14][15][16]
Protocol 5.1: Global Proteomics by TMT-MS
Causality: This unbiased approach allows for the quantification of thousands of proteins simultaneously, providing a comprehensive view of the PROTAC's on-target and off-target degradation effects.
[15][17][18]
Methodology Outline:
Cell Treatment: Treat cells with the PROTAC at a relevant concentration and a vehicle control. Shorter treatment times (e.g., < 6 hours) are often used to focus on direct degradation events.
[13]2. Sample Preparation: Lyse cells, digest proteins into peptides, and label the peptides from different conditions with isobaric tags (e.g., Tandem Mass Tags - TMT).
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
Interpretation: A successful PROTAC will show a significant and selective decrease in the abundance of the intended POI, while the levels of most other proteins remain unchanged. Any other significantly downregulated proteins represent potential off-targets.
Conclusion
The development of a potent and selective PROTAC is an iterative process that requires a deep integration of chemical synthesis, biophysical characterization, and a rigorous cellular assay cascade. By understanding the causality behind each experimental step—from confirming ternary complex formation with SPR to validating the degradation pathway with specific inhibitors—researchers can navigate the complexities of PROTAC design. The protocols and frameworks outlined in this guide provide a robust system for advancing PROTAC projects from initial concept to a well-characterized lead molecule, ultimately accelerating the development of this powerful new class of therapeutics.
References
Current strategies for the design of PROTAC linkers: a critical review. (n.d.). Vertex AI Search.
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024, January 12). PubMed.
CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. (2025, October 23). ACROBiosystems.
Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. (n.d.). Vertex AI Search.
Application Notes: Western Blot Analysis of PROTAC-Mediated Degradation. (2025, December). BenchChem.
Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.). Vertex AI Search.
Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.). PubMed.
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020, May 20). Taylor & Francis Online.
Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022, July 5). Tocris Bioscience.
Protein Degrader Proteomics for PROTACs and Molecular Glues. (2024, April 5). Sapient Bio.
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022, August 22). MDPI.
Overview of PROTAC Linkers. (n.d.). ChemPep.
Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Degradation Efficiency. (n.d.). BenchChem.
A Researcher's Guide to PROTAC Ternary Complex Characterization: The Critical Role of the Linker. (n.d.). BenchChem.
Development of biophysical assays for studies of PROTACs. (2022, June 7). Diva-portal.org.
Methods to accelerate PROTAC drug discovery. (2025, June 25). Biochemical Journal.
PROTACs– a game-changing technology. (2019, September 20). Taylor & Francis Online.
PROTAC - Design Strategy for Targeting. (n.d.). MedChemExpress.
Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. (2017, November 8). Portland Press.
Workflow for E3 Ligase Ligand Validation for PROTAC Development. (2025, April 29). ACS Publications.
Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. (n.d.). PMC - NIH.
Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). Nature.
PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs.
Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. (n.d.). PMC.
Protein Degrader Proteomics | Application Note. (n.d.). Sapient Bio.
Novel approaches for the rational design of PROTAC linkers. (2020, October 30). Open Exploration Publishing.
Rationalizing PROTAC-mediated ternary complex formation using Rosetta. (2020, May 30). bioRxiv.org.
Workflow for E3 Ligase Ligand Validation for PROTAC Development. (n.d.). PMC - NIH.
Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Pyrene-PEG5-alcohol PROTACs. (n.d.). BenchChem.
E3 Ligands Usage in PROTAC Design. (n.d.). BLDpharm.
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.). PMC.
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (2023, May 10). MDPI.
Application of PROTACs in target identification and validation. (2024, March 21). ScienceOpen.
Overcoming the challenges of preclinical evaluations for PROTACs. (2025, March 14). WuXi AppTec.
Advancing target validation with PROTAC technology. (2025, April 7). Taylor & Francis.
Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023, December 1). PMC.
Western blot protocol. (n.d.). CUSABIO.
Western blot protocol. (n.d.). Abcam.
A Novel Rational PROTACs Design and Validation via AI-Driven Drug Design Approach. (2024, September 6). ACS Omega.
Target Identification and Selectivity Analysis of Targeted Protein Degraders. (n.d.). ChomiX.
Application Notes and Synthesis Protocols: 2-(2-Aminoethoxy)-5-methylpyridine as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of a Bifunctional Pyridine Intermediate In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Bifunctional Pyridine Intermediate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of intermediates is paramount. 2-(2-Aminoethoxy)-5-methylpyridine is a heterocyclic building block of significant interest. Its structure is characterized by three key features: a 5-methylpyridine ring, which imparts specific electronic and solubility properties; a primary amino group, a potent nucleophile and a key handle for a myriad of chemical transformations; and an ethoxy linker, which provides conformational flexibility and spacing between the aromatic core and the reactive amine.
This unique combination of functionalities makes 2-(2-Aminoethoxy)-5-methylpyridine an exceptionally valuable intermediate for constructing complex molecular architectures. It serves as a linchpin in the synthesis of targeted therapeutic agents and advanced agricultural chemicals.[1][2] This guide provides an in-depth exploration of its properties, a representative synthesis protocol illustrating its application, and the mechanistic principles that govern its reactivity, designed for researchers and drug development professionals seeking to leverage its synthetic potential.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of any reagent is a prerequisite for its effective and safe use in a laboratory setting.
As a derivative of 2-amino-5-methylpyridine, 2-(2-Aminoethoxy)-5-methylpyridine should be handled with the assumption of similar or greater toxicity until proven otherwise. The precursor, 2-amino-5-methylpyridine, is classified as toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[4][5] It is also a respiratory irritant.[4]
Core Safety Directives:
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.[4][7]
Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.[5] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[6][7]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[4] The precursor is noted to be air and moisture sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4][7]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Synthesis of the Intermediate: A Representative Pathway
While 2-(2-Aminoethoxy)-5-methylpyridine may be commercially available, an in-house synthesis often provides greater control over purity and cost. A common and effective strategy is the Williamson ether synthesis, starting from the more readily available 2-hydroxy-5-methylpyridine and 2-chloroethylamine hydrochloride.
Caption: Workflow for the synthesis of the target intermediate.
Protocol 3.1: Synthesis via Williamson Etherification
This protocol details the synthesis from 2-hydroxy-5-methylpyridine. The causality behind using a strong base like sodium hydride (NaH) is to fully deprotonate the hydroxyl group, creating a potent nucleophile (the alkoxide) necessary for the subsequent SN2 reaction.
Materials:
2-Hydroxy-5-methylpyridine
Sodium hydride (NaH), 60% dispersion in mineral oil
2-Chloroethylamine hydrochloride
Anhydrous tetrahydrofuran (THF)
Sodium hydroxide (NaOH) solution, 2M
Dichloromethane (DCM)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 2-hydroxy-5-methylpyridine (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.[8] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt.
Nucleophilic Substitution: Add 2-chloroethylamine hydrochloride (1.2 eq) to the reaction mixture. Equip the flask with a condenser and heat to reflux (approx. 66 °C for THF) for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
Quenching and Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Basify the aqueous layer with 2M NaOH solution to a pH > 12 to deprotonate the amine.
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the final 2-(2-Aminoethoxy)-5-methylpyridine.
Application in Downstream Synthesis: Amide Bond Formation
The primary amino group of 2-(2-Aminoethoxy)-5-methylpyridine is its most versatile reactive site, readily participating in reactions such as acylation, alkylation, and condensation. A foundational application is its use in forming amide bonds, a ubiquitous linkage in pharmaceuticals.
Protocol 4.1: Synthesis of an N-Acyl Derivative
This protocol describes a standard amide coupling with an activated carboxylic acid (an acyl chloride), a cornerstone reaction in drug development. The inclusion of a non-nucleophilic base like triethylamine (TEA) is critical; its purpose is to scavenge the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.
Materials:
2-(2-Aminoethoxy)-5-methylpyridine
Aryl or Alkyl Acyl Chloride (e.g., Benzoyl Chloride)
Triethylamine (TEA)
Anhydrous Dichloromethane (DCM)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Caption: Experimental workflow for a representative amide coupling reaction.
Procedure:
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-(2-Aminoethoxy)-5-methylpyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
Reagent Addition: Cool the solution to 0 °C. Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via a syringe or dropping funnel. Maintain the temperature at 0 °C during addition.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer once more with DCM.
Washing: Combine the organic layers and wash sequentially with water and then brine.
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
Purification: The crude amide product can be purified by silica gel chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Mechanistic Insights and Broader Applications
The utility of 2-(2-Aminoethoxy)-5-methylpyridine stems from the predictable reactivity of its primary amine. The fundamental mechanism in the protocol above is nucleophilic acyl substitution.
Caption: Generalized mechanism for nucleophilic acyl substitution.
Beyond simple amides, this intermediate is a precursor to a wide array of molecular classes. Its structural motifs are found in compounds developed for various therapeutic and agricultural purposes.
procedure for coupling 2-(2-Aminoethoxy)-5-methylpyridine in peptide synthesis
Application Note: High-Efficiency Coupling of 2-(2-Aminoethoxy)-5-methylpyridine in Peptide Synthesis Part 1: Executive Summary & Molecule Profile 2-(2-Aminoethoxy)-5-methylpyridine (AEM-Py) is a specialized heterocycle-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Coupling of 2-(2-Aminoethoxy)-5-methylpyridine in Peptide Synthesis
Part 1: Executive Summary & Molecule Profile
2-(2-Aminoethoxy)-5-methylpyridine (AEM-Py) is a specialized heterocycle-functionalized primary amine. Unlike simple alkyl amines, the incorporation of the pyridine ring introduces specific physicochemical properties—namely, pH-dependent solubility and potential for metal coordination—making it a valuable pharmacophore in peptidomimetics.
This guide details the protocol for coupling AEM-Py to carboxylic acids (C-terminus or side-chain glutamic/aspartic acids) using standard Solid-Phase Peptide Synthesis (SPPS) and Solution Phase methodologies.
AEM-Py is often supplied as a hydrochloride salt (•HCl) or dihydrochloride (•2HCl) to enhance shelf stability.
Critical Step: If using the salt form, you must include additional equivalents of base (DIPEA/NMM) to neutralize the salt in situ and release the reactive free amine.
Recommendation: For solution phase, performing a free-basing extraction prior to coupling yields cleaner reaction profiles.
Stoichiometry
On-Resin (SPPS): Use 3–5 equivalents of AEM-Py relative to the resin loading to drive the reaction to completion.
Solution Phase: Use 1.1–1.2 equivalents of AEM-Py relative to the carboxylic acid component.
Part 3: Experimental Protocols
Protocol A: Solid-Phase Coupling (Side-Chain or C-Terminal)
Target: Coupling AEM-Py to a resin-bound peptide acid (e.g., Asp/Glu side chain or C-terminal cleavage precursor).
Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 20 minutes. Drain.
Activation:
Dissolve the Resin-Bound Acid (peptide) is ready.
Note: Since the peptide is on the bead, we activate the peptide acid (if doing inverse coupling) or, more commonly, we are reacting the amine onto an activated acid.
Correct Workflow: The peptide acid is on the resin.[2] Add HATU (5 eq) and DIPEA (10 eq) dissolved in DMF to the resin. Shake for 30 seconds.
Addition: Immediately add AEM-Py (5 eq) dissolved in minimal DMF.
Reaction: Shake at room temperature for 2–4 hours .
Tip: Monitor by Kaiser Test (ninhydrin). Note that the solution contains the amine, so you must wash the resin thoroughly before testing. A negative test (colorless beads) indicates the acid on the resin has been capped (if checking for unreacted resin amines, this logic is reversed. Here, we are checking for consumption of the acid, so standard Kaiser doesn't apply directly. Use Malachite Green test for free carboxylic acids).
Washing: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).
Protocol B: Solution Phase Coupling
Target: Coupling AEM-Py to a protected amino acid or peptide fragment.
Base: DIPEA (3.0 eq if AEM-Py is HCl salt; 1.5 eq if free base)
Solvent: DCM or DMF
Step-by-Step Procedure:
Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and Base (DIPEA) in DCM/DMF.
Activation: Add Coupling Agent (HATU or EDC/HOBt) at 0°C. Stir for 15 minutes.
Coupling: Add AEM-Py (1.2 eq) .
Incubation: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.
Workup (The "Acid-Base Switch"):
This specific workup exploits the basic pyridine ring.
Dilute reaction with EtOAc.
Wash 1 (Basic): Wash with sat. NaHCO₃ to remove unreacted acid and HOBt.
Extraction (Acidic): Extract the organic layer with 10% Citric Acid or 1M HCl . The product (containing the pyridine) will protonate and move into the aqueous layer.
Wash Organic: Discard the organic layer (removes neutral impurities).
Basify: Neutralize the aqueous layer with NaOH or NaHCO₃ until pH > 10.
Re-extract: Extract the aqueous layer with EtOAc. The product is now neutral and moves back to the organic phase.
MS (ESI+): Expect a strong [M+H]⁺ peak. The pyridine nitrogen often enhances ionization intensity.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield
Amine salt not neutralized.
Add 1–2 extra equivalents of DIPEA. Ensure pH > 9.
Slow Reaction
Steric hindrance (if peptide is bulky).
Switch to HATU/HOAt or microwave heating (50°C, 15 min).
Product in Aqueous Waste
Acidic workup trapped the pyridine.
Check the aqueous layer! Basify it and re-extract with EtOAc.
Epimerization
Over-activation of C-term Cys/His.
Use DIC/Oxyma instead of HATU; keep temperature < 40°C.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
Gundla, R., et al. (2022). Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. Molecules, 27(11), 3450. (Demonstrates stability and handling of amino-pyridine derivatives). Link
reaction conditions for N-alkylation of 2-(2-Aminoethoxy)-5-methylpyridine
Application Note: Precision N-Alkylation of 2-(2-Aminoethoxy)-5-methylpyridine Strategic Analysis & Substrate Properties This guide details the reaction conditions for the N-alkylation of 2-(2-Aminoethoxy)-5-methylpyridi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision N-Alkylation of 2-(2-Aminoethoxy)-5-methylpyridine
Strategic Analysis & Substrate Properties
This guide details the reaction conditions for the N-alkylation of 2-(2-Aminoethoxy)-5-methylpyridine (AEMP) . This substrate is a critical "linker" scaffold in medicinal chemistry, often employed to tether pharmacophores in kinase inhibitors, GPCR ligands, and PROTACs.[1]
Secondary Nucleophile: The pyridine nitrogen.[1][2] However, the 2-alkoxy substituent significantly lowers the basicity of the pyridine ring (
) compared to unsubstituted pyridine () due to the inductive withdrawal of the oxygen atom.
Implication: Chemoselectivity is naturally biased toward the aliphatic amine.[1][2] Protection of the pyridine nitrogen is generally not required .[2]
Stability Warning: The ethylene linker is robust, but harsh acidic conditions (conc. HBr/HI) can cleave the ether bond. Avoid strong Lewis acids that might coordinate strongly to the pyridine-oxygen chelate.[2]
Method A: Reductive Amination (Preferred for Mono-Alkylation)[2]
Rationale: Direct alkylation with halides often leads to uncontrollable poly-alkylation (mixtures of secondary, tertiary, and quaternary amines).[1] Reductive amination is the "Gold Standard" for introducing complex alkyl groups with high mono-selectivity.[2]
Rationale: Used when the alkylating agent is an alkyl halide (e.g., methyl iodide, benzyl bromide) or when reductive amination is not feasible.[1] This method requires strict stoichiometry control to prevent over-alkylation.[2]
(mild, heterogeneous) or DIPEA (soluble, organic).[1]
Solvent: Acetonitrile (MeCN) or DMF.
Protocol:
Dissolution: Dissolve AEMP (1.0 equiv) in MeCN (
).
Base Addition: Add
(2.0 equiv). Stir for 10 mins.
Alkylation: Cool to
. Add Alkyl Halide (0.9–1.0 equiv) dropwise.
Critical: Using a slight deficit of the alkyl halide minimizes over-alkylation.[2]
Reaction: Allow to warm to RT. Stir for 4–12 hours.
Workup: Filter off solids. Concentrate filtrate.[2][3]
Purification: If over-alkylation occurs, separation is best achieved via Reverse Phase Preparative HPLC or amine-functionalized silica chromatography.[2]
Visualization of Reaction Pathways
Caption: Comparative workflow for Reductive Amination (Method A) vs. Direct Alkylation (Method B).
Quality Control & Troubleshooting
Self-Validating Workup (Acid-Base Extraction):
Because the product is a basic amine, you can purify crude mixtures using its pH properties:[1][2]
Dissolve crude in organic solvent (EtOAc).
Extract with 1M HCl (Product moves to aqueous layer; non-basic impurities stay in organic).
): Look for the disappearance of the primary amine protons (broad singlet ppm) and the appearance of the alkyl signal.[1]
LCMS: The pyridine nitrogen may protonate in the mobile phase.[1][2] Expect
or depending on the pH of the eluent.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
Cantillo, D., et al. "Integrated Continuous Flow Synthesis of Rosiglitazone."[2] Reaction Chemistry & Engineering, 2020.[1] (Demonstrates synthesis of similar 2-alkoxypyridine intermediates). Link
BenchChem. "Application Notes and Protocols for N-Alkylation of Pyridin-3-amine Derivatives." BenchChem Protocols, 2025.[3] Link
Master Organic Chemistry. "Reductive Amination: The Definitive Guide." MOC, 2017. Link
Technical Support Center: Optimizing Reaction Yields with 2-(2-Aminoethoxy)-5-methylpyridine
Welcome to the technical support guide for 2-(2-Aminoethoxy)-5-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-(2-Aminoethoxy)-5-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and significantly improve your synthetic outcomes. We will explore the causality behind common issues and provide field-proven solutions to maximize your reaction yields.
Section 1: Foundational Knowledge & Best Practices (FAQs)
This section addresses the most common initial questions regarding the handling, properties, and reactivity of 2-(2-Aminoethoxy)-5-methylpyridine.
Q1: What are the key structural features and reactive sites of 2-(2-Aminoethoxy)-5-methylpyridine that I should be aware of?
A1: Understanding the molecule's structure is the first step to predicting its behavior. 2-(2-Aminoethoxy)-5-methylpyridine has three primary sites of interest for reactivity:
The Primary Amino (NH₂) Group: This is a potent nucleophile, readily participating in reactions like amide bond formation, reductive amination, and N-arylation (e.g., Buchwald-Hartwig coupling).
The Pyridine Nitrogen: This is a basic site (pKa of the conjugate acid is typically around 5-6 for aminopyridines) and a coordination site for metal catalysts. Its ability to act as a ligand can be both beneficial and detrimental, potentially leading to catalyst inhibition.
The Aromatic Ring: The pyridine ring itself can be functionalized, though it is electron-rich due to the amino-alkoxy donating group, influencing its reactivity in electrophilic aromatic substitution (if unprotected) or its electronic properties in cross-coupling reactions.
Caption: Key reactive sites of 2-(2-Aminoethoxy)-5-methylpyridine.
Q2: What are the best practices for handling and storing this reagent to ensure its integrity?
A2: The stability and purity of your starting material are paramount for reproducible, high-yielding reactions.[1] 2-(2-Aminoethoxy)-5-methylpyridine is sensitive to several environmental factors.
Moisture and Air: The primary amine can slowly oxidize in the presence of air and is hygroscopic. Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[2][3]
Temperature and Light: To prevent gradual decomposition, store the reagent in a cool, dark place, ideally refrigerated (0-8°C).[2][4]
Purity Verification: Before use, especially if the container has been opened multiple times, it is wise to verify its purity via ¹H NMR or LC-MS. Contaminants can interfere with catalysis and complicate purification.
Q3: In what common, high-impact reaction types is this molecule used?
A3: This compound is a valuable intermediate, primarily in the synthesis of pharmaceuticals and agrochemicals.[3][4][5] Its structure lends itself to several key transformations:
Cross-Coupling Reactions: The amino group makes it an excellent substrate for Buchwald-Hartwig amination or as a directing group in C-H activation. If halogenated, it can participate in Suzuki or Negishi couplings.[6][7]
Amide Bond Formation: The primary amine reacts readily with carboxylic acids, acid chlorides, or activated esters to form amides, a fundamental linkage in many biologically active molecules.
Coordination Chemistry: It can serve as a bidentate ligand, coordinating to metal centers through both the pyridine and the primary amine nitrogens, which is useful in the development of novel catalysts.[4]
This section provides a systematic approach to diagnosing and solving common problems encountered during synthesis.
Problem: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving very low yields.
This is a frequent challenge, often rooted in catalyst deactivation or suboptimal reaction conditions. The bifunctional nature of 2-(2-Aminoethoxy)-5-methylpyridine, with its two nitrogen sites, makes it a potential poison for metal catalysts.
Potential Cause 1: Catalyst Inhibition/Deactivation
The "Why": The substrate can act as a bidentate ligand, coordinating strongly to the palladium center through both the pyridine nitrogen and the primary amine. This stable complex can be catalytically inactive, effectively removing the catalyst from the reaction cycle.
The Solution:
Increase Catalyst Loading: A simple, though less elegant, solution is to increase the palladium catalyst loading from a typical 1-5 mol% to 5-10 mol%.
Select Robust Ligands: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands form stable, catalytically active complexes and their steric bulk can disfavor the binding of the substrate as a bidentate poison.[8]
Protect the Amine: If the primary amine is not the reacting site (e.g., in a Suzuki coupling of a bromo-analogue), consider temporarily protecting it as a carbamate (Boc) or an amide. This removes its ability to coordinate with the catalyst.
Potential Cause 2: Inappropriate Choice of Base, Solvent, or Temperature
The "Why": The choice of base and solvent is critical for both activating the catalyst and ensuring the solubility of all components.[7] An incorrect choice can lead to poor reactivity, side reactions, or decomposition.
The Solution: Consult established protocols for similar aminopyridine substrates. The table below provides a starting point for optimization based on analogous systems described in the literature.
Problem: My reaction produces a complex mixture of difficult-to-separate side products.
Potential Cause 1: Homocoupling of Reaction Partners
The "Why": In cross-coupling reactions, boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions) can couple with themselves. This is often triggered by the presence of oxygen, which can interfere with the catalytic cycle.
The Solution: Ensure the reaction is performed under a strictly inert atmosphere. Solvents must be properly degassed before use by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[1]
Potential Cause 2: Competing N-Arylation vs. C-Arylation
The "Why": In reactions where the pyridine ring is intended to be the site of coupling (e.g., a Suzuki reaction on a bromo-substituted version), the primary amine can sometimes compete as a nucleophile, leading to N-arylation as a side product.
The Solution: As mentioned previously, protecting the primary amine with a group like Boc (tert-butoxycarbonyl) is the most effective strategy. This completely shuts down the nucleophilicity of the amine, directing the reaction to the desired site.
Caption: General workflow for an inert-atmosphere cross-coupling reaction.
Reaction Setup: To a flame-dried Schlenk flask, add 2-(2-Aminoethoxy)-5-bromopyridine, phenylboronic acid, and potassium phosphate.
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.
Reagent Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst. Then, using cannulas or syringes, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio by volume (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the pyridine substrate).
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
Work-up: After the starting material is consumed, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
By implementing these best practices, systematically troubleshooting issues, and starting with robust protocols, you can significantly enhance the yield and purity of products derived from 2-(2-Aminoethoxy)-5-methylpyridine.
References
Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
Organic Syntheses. (2011, September 26). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Retrieved from [Link]
InCatT. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction. Retrieved from [Link]
National Institutes of Health (NIH). (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]
YouTube. (2024, December 18). Explaining Lower Yields. Retrieved from [Link]
MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]
ResearchGate. (2025, October 16). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]
troubleshooting solubility issues of 2-(2-Aminoethoxy)-5-methylpyridine in water
Technical Support Center: 2-(2-Aminoethoxy)-5-methylpyridine Welcome to the technical support guide for 2-(2-Aminoethoxy)-5-methylpyridine. This document provides in-depth troubleshooting advice and answers to frequently...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-(2-Aminoethoxy)-5-methylpyridine
Welcome to the technical support guide for 2-(2-Aminoethoxy)-5-methylpyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the aqueous solubility of this compound. As specific experimental data for this molecule is not extensively published, this guide is built upon established principles of organic and medicinal chemistry, drawing parallels from structurally similar compounds to provide a robust framework for your experimental success.
Our approach is grounded in the analysis of the compound's functional groups: a basic pyridine ring, a primary amino group, an ether linkage, and a methyl substituent. The interplay of these groups, particularly their response to pH, is the primary determinant of the compound's solubility in aqueous media.
Before attempting dissolution, it is crucial to understand the key physicochemical properties of 2-(2-Aminoethoxy)-5-methylpyridine. These properties are predicted based on its structural components.
Predicted Physicochemical Characteristics
Property
Predicted Value/Characteristic
Rationale & Impact on Aqueous Solubility
Structure
The molecule contains two basic nitrogen atoms: one on the pyridine ring and one in the primary amino group. These are key sites for protonation. The ether group can act as a hydrogen bond acceptor. The methyl group adds minor hydrophobicity.
pKa (Primary Amine)
~9.5
Based on analogous structures like ethanolamine (pKa 9.5).[1][2][3][4] This group will be predominantly protonated (positively charged) at physiological pH and below, which is highly favorable for water solubility.[5]
pKa (Pyridine Ring)
~6.0 - 7.2
Based on analogous structures like 2-aminopyridine (pKa ~6.8) and 2-amino-5-methylpyridine (pKa ~7.2).[6][7][8][9] The pyridine nitrogen is less basic than the primary amine. It will be significantly protonated only in acidic conditions (pH < 6).
Aqueous Solubility
Highly pH-dependent
The presence of two basic groups means solubility will drastically increase at lower pH values where the molecule becomes a cation or dication.[5][10][11] In neutral or basic solutions, the uncharged form will dominate, leading to poor solubility.
LogP
Low to Moderate
The presence of polar amino and ether groups is expected to result in a relatively low partition coefficient, favoring aqueous environments when the molecule is charged.
The Critical Role of pH
The solubility of 2-(2-Aminoethoxy)-5-methylpyridine is governed by its protonation state, which is directly controlled by the pH of the solution. Amines act as weak bases in water, establishing an equilibrium that produces hydroxide ions.[12] To achieve significant solubility, the equilibrium must be shifted to favor the protonated, charged form of the molecule.[5]
At Low pH (e.g., pH 1-4): Both the primary amine and the pyridine nitrogen will be protonated, forming a dicationic species ([Molecule-H₂]²⁺). This form is expected to be highly soluble in water due to strong ion-dipole interactions.
At Mid-range pH (e.g., pH 6-8): The primary amine (pKa ~9.5) will be largely protonated, while the pyridine nitrogen (pKa ~6-7) will be partially or mostly deprotonated. The resulting monocationic species ([Molecule-H]⁺) will still have good solubility, but potentially less than the dication.
At High pH (e.g., pH > 10): Both basic centers will be deprotonated, and the molecule will be in its neutral, free base form. This form has the lowest intrinsic water solubility and is likely to precipitate or appear as an oil.
The following diagram illustrates the pH-dependent forms of the molecule.
Caption: pH-dependent protonation states of the compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My 2-(2-Aminoethoxy)-5-methylpyridine is not dissolving in deionized water. Why?
This is the most common issue and is expected. Deionized water has a neutral pH (~7). At this pH, the primary amine group is protonated, but the pyridine ring is not. The molecule exists as a monocation with limited intrinsic solubility. Furthermore, dissolving a basic compound in unbuffered water will slightly raise the local pH, further reducing protonation and solubility.[12]
Solution: Do not use neutral, unbuffered water. You must use an acidic buffer or add acid to protonate the molecule fully. See the protocol in Section 3.1 .
Q2: I see an oil forming at the bottom of my vial instead of a clear solution.
This phenomenon, known as "oiling out," occurs when you have exceeded the solubility limit of the compound in its current state. The oily layer is the undissolved, neutral, or partially protonated free base. This can happen if the pH is not low enough or if the concentration is too high for the chosen conditions.
Solution: Add a small amount of acid (e.g., 1M HCl) dropwise while vortexing or stirring. The oil should disappear as it converts to the more soluble salt form.
Q3: Can I heat the solution to improve solubility?
Heating can increase the rate of dissolution and, to a limited extent, the solubility. However, it should be used with caution.
Pros: Can overcome kinetic barriers to dissolution.
Cons: The stability of 2-(2-Aminoethoxy)-5-methylpyridine at elevated temperatures in aqueous solutions is unknown. Prolonged heating could lead to degradation. Furthermore, solubility gained by heating may be lost upon cooling, leading to precipitation.
Recommendation: Use heating gently (e.g., 37-50°C) as a secondary aid after pH adjustment. Always check for precipitate after the solution returns to room temperature.
Q4: My compound dissolved in acid, but it crashed out when I diluted it into my neutral cell culture media/phosphate buffer.
This is a classic pH-shift precipitation. Your acidic stock solution keeps the compound protonated and soluble. When you dilute this into a larger volume of a buffer with a higher pH (like PBS at pH 7.4), the buffer neutralizes the acid, the pH of the final solution rises, and the compound deprotonates and precipitates.
Solution:
Lower the pH of the final buffer: If your experiment allows, slightly lower the pH of your final buffer before adding the compound.
Use a co-solvent: Prepare a highly concentrated stock in a solvent like DMSO and perform a larger dilution, which can sometimes keep the compound in solution kinetically (though it may precipitate over time). See Section 3.3 .
Test the final concentration: Perform a small-scale test to determine the maximum soluble concentration of the compound in your final buffer system.
Section 3: In-Depth Troubleshooting & Protocols
Protocol: Preparing an Aqueous Stock Solution via pH Adjustment
This protocol describes the standard method for solubilizing the compound by converting it to its hydrochloride salt, which is expected to be highly water-soluble.
Materials:
2-(2-Aminoethoxy)-5-methylpyridine (solid)
Deionized water or WFI (Water for Injection)
1M Hydrochloric Acid (HCl)
Calibrated pH meter or pH strips
Stir plate and stir bar
Procedure:
Weigh the Compound: Accurately weigh the desired amount of the solid compound into a clean glass vial or beaker.
Add Vehicle: Add a portion of the total desired volume of water (e.g., 80% of the final volume). The compound will likely form a slurry or sit as an insoluble solid.
Initial Stirring: Begin stirring the mixture.
Acidification: While stirring, add 1M HCl dropwise. Pause after every few drops and observe. The solid should begin to dissolve as the pH drops and the compound is protonated.
Monitor pH: Use a pH meter to monitor the pH of the solution. Continue adding acid until all the solid has dissolved and the solution is clear. The target pH should be in the range of 3.0 - 5.0 to ensure both basic sites are protonated.
Final Volume Adjustment: Once the compound is fully dissolved, add water to reach the final desired volume and mix thoroughly.
Final pH Check & Sterilization: Record the final pH. If required for your application, sterile-filter the solution through a 0.22 µm filter (ensure the filter material is compatible with acidic solutions).
Workflow: Troubleshooting Precipitation Issues
If you encounter precipitation during your experiment, follow this logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for compound precipitation.
Co-Solvent Strategies
When high concentrations are required and pH adjustment alone is insufficient or undesirable, using a co-solvent is a viable strategy. Organic solvents can disrupt the crystal lattice energy of the solid and improve solvation.
Common Co-Solvents:
DMSO (Dimethyl sulfoxide): A very strong, aprotic polar solvent. Excellent for creating high-concentration stocks (e.g., >50 mM).
Ethanol (EtOH): A polar protic solvent, often used in formulations. Generally less effective than DMSO but more biocompatible.
PEG 400 (Polyethylene glycol 400): A non-toxic, water-miscible polymer often used in drug formulations to improve solubility.
Glycols (e.g., Propylene Glycol, Ethylene Glycol): Can be effective, but their impact on amine stability and experimental systems should be considered.[13][14][15][16]
Co-Solvent System
Recommended Stock Conc.
Pros
Cons
100% DMSO
50-100 mM
High dissolving power; suitable for long-term storage at -20°C or -80°C.
Can be toxic to cells, typically kept <0.5% in final assay volume.
1:1 EtOH:Water
1-10 mM
More biocompatible than DMSO; suitable for in-vivo studies.
Lower dissolving power; may not be suitable for very high concentrations.
10% PEG 400 in Water (pH adjusted)
5-20 mM
Low toxicity; can enhance aqueous solubility.
Can increase viscosity; may interfere with some assays.
Protocol for DMSO Stock:
Weigh your compound into a vial.
Add the required volume of 100% DMSO to achieve the desired molarity.
Vortex or sonicate until fully dissolved.
For use, perform a serial dilution into your aqueous buffer, ensuring the final DMSO concentration is compatible with your experiment. Mix vigorously during each dilution step.
Section 4: Stability & Storage
Solution Storage:
Aqueous Acidic Stocks: Store at 4°C for short-term use (1-2 weeks) or at -20°C for longer-term storage. Protect from light. The protonated form is generally more stable against oxidation.
Organic Stocks (DMSO): Store tightly sealed at -20°C or -80°C to prevent water absorption. DMSO is hygroscopic.
Potential Degradation:
While specific data is unavailable, similar amine-containing compounds can be susceptible to oxidation. Using degassed buffers and protecting solutions from light can help mitigate this.
References
PubChem. 2-Aminopyridine. National Center for Biotechnology Information. [Link]
PubChem. Ethanolamine. National Center for Biotechnology Information. [Link]
Chempanda. Pyridine deep dive: Properties, structure, synthesis and sources.[Link]
Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
Creative Chemistry. Solubility and pH of amines.[Link]
Google Patents.US4290815A - Use of co-solvents in amine N-oxide solutions.
Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16005–16016. [Link]
ACS Publications. Impact of Solvent on the Thermal Stability of Amines.[Link]
PrepChem.com. Synthesis of 2-amino-5-methylpyridine.[Link]
ResearchGate. Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture.[Link]
The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.[Link]
Technical Support Center: Optimizing 2-(2-Aminoethoxy)-5-methylpyridine Coupling
Executive Summary Coupling 2-(2-Aminoethoxy)-5-methylpyridine presents a classic chemoselective challenge: distinguishing between a highly nucleophilic primary aliphatic amine and a moderately nucleophilic pyridine nitro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Coupling 2-(2-Aminoethoxy)-5-methylpyridine presents a classic chemoselective challenge: distinguishing between a highly nucleophilic primary aliphatic amine and a moderately nucleophilic pyridine nitrogen. While the aliphatic amine is the intended reaction site, the 5-methyl substituent on the pyridine ring functions as an electron-donating group (EDG), slightly increasing the electron density—and thus the nucleophilicity—of the pyridine nitrogen compared to an unsubstituted pyridine.
This guide addresses the three primary failure modes:
Regioselectivity Failure: Acylation of the pyridine nitrogen (formation of unstable
-acyl pyridinium salts).
Reagent-Based Side Reactions: Guanidinylation of the primary amine (common with HATU/HBTU).
Workup Inefficiency: Difficulty separating unreacted pyridine starting material from the product.
Part 1: The Mechanistic Landscape
To control the reaction, one must understand the competition. The primary amine is significantly more basic (
) than the pyridine nitrogen (). Under standard conditions, the primary amine should react exclusively. However, steric hindrance or highly reactive electrophiles (like acid chlorides) can erode this selectivity.
Visualizing the Pathway Competition
The following diagram illustrates the divergence between the desired amide formation and the two critical side reactions.
Figure 1: Reaction pathway competition. Path 1 is the target. Path 2 occurs if the primary amine is protonated or the electrophile is too aggressive. Path 3 is specific to uronium-based coupling reagents.
Part 2: Troubleshooting & FAQs
Issue 1: "I see a mass peak of [M+99] in my LCMS."
Diagnosis:Guanidinylation.
This is a signature failure mode when using uronium-based reagents (HATU, HBTU) with primary amines. The amine attacks the central carbon of the coupling reagent instead of the activated acid.
Why it happens:
Slow Activation: The carboxylic acid activation is slower than the amine's attack on the reagent.
Stoichiometry: Excess HATU was added relative to the acid.
Sterics: The carboxylic acid is bulky, slowing down the desired attack.
Corrective Action:
Switch Reagents: Move to T3P (Propylphosphonic anhydride) . It does not contain the guanidinium moiety, rendering this side reaction impossible.
Protocol Adjustment (if staying with HATU): Pre-activate the acid with HATU and DIPEA for 15–20 minutes before adding the 2-(2-Aminoethoxy)-5-methylpyridine. This ensures the reagent is consumed by the acid before the amine sees it.
Issue 2: "My yield is low, and the coupling reagent is consumed, but I recover starting material."
Diagnosis:N-Acyl Pyridinium Formation (The "Pyridine Trap").
The pyridine nitrogen reacted with the activated acid to form an
-acyl pyridinium salt. Upon aqueous workup, this unstable salt hydrolyzes back to the starting material and the carboxylic acid, giving the illusion that "nothing happened" despite reagent consumption.
Why it happens:
Insufficient Base: If the primary amine is protonated (salt form) and not enough base is used, the free pyridine nitrogen becomes the only available nucleophile.
Highly Reactive Electrophiles: Using acid chlorides often leads to non-selective acylation of both nitrogens.
Corrective Action:
Base Calculation: Ensure you have at least 3.0 equivalents of DIPEA if using the amine salt (HCl/TFA salt) or 1.5 equivalents if using the free base.
Avoid Acid Chlorides: Use milder activation (EDC/HOBt or T3P) to respect the nucleophilicity gap between the aliphatic amine and the pyridine.
Issue 3: "I cannot separate the unreacted amine starting material from my product."
Diagnosis:Similar Polarity /
-Stacking.
The pyridine ring in the starting material and the product often results in co-elution on silica gel.
Corrective Action:
The "Acidic Wash" Trick: The starting material is a basic amine/pyridine.
Dissolve crude in EtOAc.
Wash 2x with 10% Citric Acid or 0.5 M HCl .
Mechanism: The unreacted primary amine (
) will protonate and move to the aqueous layer. The amide product () will remain in the organic layer.
Note: The pyridine ring in the product will also protonate, but the lipophilicity of the coupled "R" group usually keeps the product in the organic phase. If the product is lost to the aqueous phase, adjust the wash to pH 4–5 (Citric acid buffer).
Part 3: Optimized Protocols
Method A: The "High Fidelity" T3P Protocol (Recommended)
Best for: Preventing side reactions, simple workup, and avoiding racemization.
Component
Equivalents
Role
Carboxylic Acid
1.0
Substrate
2-(2-Aminoethoxy)-5-methylpyridine
1.1
Nucleophile
T3P (50% in EtOAc/DMF)
1.5
Coupling Agent
Pyridine or DIPEA
2.5 - 3.0
Base
Solvent
EtOAc or DMF
Medium
Step-by-Step:
Dissolve the Carboxylic Acid (1.0 eq) and Base (3.0 eq) in EtOAc (or DMF if solubility is poor).
Add T3P (1.5 eq) dropwise at 0°C. Stir for 10 minutes.
Add 2-(2-Aminoethoxy)-5-methylpyridine (1.1 eq).
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Workup: Dilute with EtOAc. Wash with Water (removes T3P byproducts), then 0.5M HCl (removes unreacted amine), then Sat. NaHCO₃ .[1] Dry and concentrate.
Method B: The HATU Protocol (Legacy)
Use only if T3P fails. Requires strict order of addition.
Dissolve Carboxylic Acid (1.0 eq) in DMF.
Add HATU (1.05 eq—do not excess) and DIPEA (1.0 eq).
CRITICAL: Stir for 15 minutes to form the O-At activated ester. Do not skip this.
Monitor by LCMS. If [M+99] appears, abort and switch to Method A.
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures rapidly.
Figure 2: Diagnostic decision tree for coupling failures.
References
Dunetz, J. R., et al. (2011).[2][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[3]
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[4] Journal of the American Chemical Society, 115(10), 4397-4398. (Seminal work on HATU/Guanidinylation risks).
PubChem Compound Summary. (2025). "2-Amino-5-methylpyridine."[5][6][7] National Center for Biotechnology Information.
Technical Support Center: Optimizing Temperature Conditions for 2-(2-Aminoethoxy)-5-methylpyridine Stability
Welcome to the technical support center for 2-(2-Aminoethoxy)-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-(2-Aminoethoxy)-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound. Given the limited direct literature on 2-(2-Aminoethoxy)-5-methylpyridine, this document synthesizes information from structurally related compounds, including pyridine derivatives and molecules containing aminoethoxy moieties, to provide a robust framework for its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 2-(2-Aminoethoxy)-5-methylpyridine?
A1: Based on stability profiles of related pyridine compounds, it is recommended to store 2-(2-Aminoethoxy)-5-methylpyridine in a cool, well-ventilated area, ideally between 15–25 °C. Storage at ambient temperature in a securely closed original container is also suggested by manufacturers of similar chemicals.[1] Avoid exposure to high temperatures, as thermal decomposition can occur, potentially releasing toxic vapors such as nitrogen oxides and carbon monoxide.[1]
Q2: How does humidity affect the stability of this compound?
A2: The aminoethoxy group and the pyridine ring are susceptible to moisture. Pyridine derivatives can absorb atmospheric water, which may compromise their integrity over time.[2] It is crucial to store 2-(2-Aminoethoxy)-5-methylpyridine in a dry environment. The presence of humidity can facilitate hydrolytic degradation, especially at elevated temperatures.[3]
Q3: Is 2-(2-Aminoethoxy)-5-methylpyridine sensitive to light?
A3: Yes, pyridine derivatives can be sensitive to light.[4] To prevent potential photodegradation, it is best practice to store the compound in a light-resistant container, such as an amber glass vial.
Q4: What are the known incompatibilities for this compound?
A4: Based on data for analogous compounds, 2-(2-Aminoethoxy)-5-methylpyridine should not be stored with strong oxidizing agents, strong acids, acid chlorides, and anhydrides.[1][5] Contact with these substances can lead to vigorous reactions and degradation.
Q5: What are the primary degradation pathways to be aware of?
Oxidation: The pyridine ring and the amino group are potential sites for oxidation. This can lead to the formation of N-oxides or other oxidized derivatives.[6]
Hydrolysis: The ether linkage in the aminoethoxy group could be susceptible to hydrolysis under acidic or basic conditions, although this is generally less facile than ester hydrolysis.
Thermal Decomposition: At elevated temperatures, the molecule can break down, releasing hazardous gases.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable steps for resolution.
Issue 1: Decreased Potency or Inconsistent Experimental Results
Possible Cause: Degradation of 2-(2-Aminoethoxy)-5-methylpyridine due to improper storage or handling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Protocol:
Quantify Purity: Use a validated analytical method such as HPLC or qNMR to determine the purity of your stored sample.
Assess Purity: If the purity is below your acceptable threshold, it is likely that degradation has occurred.
Remediation:
If purity is compromised, discard the old stock and obtain a fresh, verified sample.
If purity is acceptable, review your experimental protocol for any potential incompatibilities, such as extreme pH conditions or the presence of oxidizing agents.
Optimize Storage: Review your current storage conditions against the recommendations in the table below. Ensure the compound is stored at the correct temperature, protected from light and moisture, and away from incompatible substances. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Visible Changes in the Compound (e.g., Color Change, Clumping)
Possible Cause: This often indicates degradation due to oxidation or moisture absorption.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible changes in the compound.
Step-by-Step Protocol:
Isolate and Analyze: Carefully take a small sample of the material and analyze it using techniques like LC-MS or IR spectroscopy to identify potential impurities.
Identify Degradants: Compare the analytical data with the expected structures of potential degradation products, such as the corresponding N-oxide or hydrolysis products.
Improve Storage:
Ensure the container is tightly sealed to minimize exposure to air and humidity.
Store the compound in a desiccator or with a desiccant to control moisture.
For highly sensitive applications, consider purging the container with an inert gas like argon or nitrogen before sealing.
Store in a dry environment (e.g., with desiccants)
Prevents moisture absorption and potential hydrolysis.[3][4]
Incompatibilities
Store away from strong oxidizing agents, strong acids, acid chlorides, and anhydrides.
Prevents chemical reactions and degradation.[1][5]
Inferred Degradation Pathways
The following diagram illustrates the likely points of instability on the 2-(2-Aminoethoxy)-5-methylpyridine molecule based on the reactivity of its functional groups.
Keywords for confirming structure, purity, and benchmarking against other compounds.
Introduction: The Crisis of Reproducibility In drug discovery, a compound is only as good as the data supporting its identity. The "reproducibility crisis" in preclinical research often stems from poorly characterized ch...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Crisis of Reproducibility
In drug discovery, a compound is only as good as the data supporting its identity. The "reproducibility crisis" in preclinical research often stems from poorly characterized chemical probes or impure test articles. This guide moves beyond basic "keywords" to establish a rigorous, self-validating framework for confirming what you have made (Structure), how clean it is (Purity), and how it compares to the gold standard (Benchmarking).
Core Directive: Do not proceed to biological testing until Phase 1 and Phase 2 are complete.
Phase 1: Structural Confirmation (Identity)
The "Fingerprint" of the Molecule
Mere synthesis is not proof of structure. You must employ orthogonal validation —using two or more methods with different physical principles to confirm identity.
Critical Keywords & Concepts
Orthogonal Validation: Combining NMR (magnetic environment) with MS (mass-to-charge ratio) to rule out ambiguity.
Isomeric Purity: Confirming regiochemistry and stereochemistry (cis/trans, R/S).
Proton Count Integration: The mathematical proof that the number of hydrogens matches the proposed formula.
Protocol: The "3-Point Identity Check"
Objective: Unequivocal structural assignment.
High-Resolution Mass Spectrometry (HRMS):
Method: ESI-TOF or Orbitrap.
Criteria: The observed monoisotopic mass must match the calculated mass within 5 ppm .
Why: Low-resolution MS can misidentify elemental composition; HRMS provides exact formula confirmation.
1H and 13C NMR Spectroscopy:
Method: Dissolve 5–10 mg of compound in a deuterated solvent (e.g., DMSO-d6, CDCl3). Acquire at >400 MHz.
Integration: Set a distinct peak (e.g., a methyl group) to its theoretical proton count (e.g., 3.00).
Assignment: Verify all protons are accounted for. Any "extra" peaks suggest solvent or impurity.
Causality: If the integration of an aromatic proton is 0.8 instead of 1.0, your sample is impure or the structure is incorrect.
2D-NMR (COSY/HSQC/HMBC):
Requirement: Mandatory for complex non-aromatic structures or unexpected regioisomers.
Phase 2: Purity & Quality Profiling
The "Safety Check" Before Biology
Biological assays are expensive. Testing a 90% pure compound introduces a 10% margin of error that can generate false positives (due to toxic impurities) or false negatives.
Critical Keywords & Concepts
Homogeneity: The compound behaves as a single species in solution.
Chromatographic Purity: The % Area Under the Curve (AUC) of the main peak relative to all detected peaks.
qNMR (Quantitative NMR): An absolute purity method independent of UV extinction coefficients [1].
Protocol: HPLC-UV/MS Purity Assessment
Standard: >95% purity is required for publication in journals like J. Med.[1] Chem. [2]. >98% is recommended for in vivo studies.
Sample Prep: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50). Filter through 0.2 µm PTFE.
Gradient: 5% B to 95% B over 10 minutes. Hold 2 mins.
Detection: Monitor at 254 nm (aromatic) and 214 nm (amide bonds).
Calculation:
Visualization: The Characterization Workflow
This diagram illustrates the "Go/No-Go" decision gates for moving a compound from synthesis to biological testing.
Caption: Figure 1. The Critical Path for Compound Validation. A rigorous feedback loop ensures only validated compounds reach the benchmarking phase.
Phase 3: Benchmarking (Performance)
Comparing Against the Gold Standard
Benchmarking is not just about potency; it is about differentiation . You must run the "Test Compound" side-by-side with a "Reference Standard" (e.g., a clinical drug or tool compound) in the same assay run to normalize for day-to-day variability.
Critical Keywords & Concepts
Potency Shift: The ratio of IC50(Reference) / IC50(Test). A shift >10x indicates significant improvement or loss.
Selectivity Window: The gap between activity on the target vs. off-target toxicity (e.g., Cytotoxicity CC50 / Target IC50).
Assay Robustness (Z-Factor): A statistical measure of assay quality. Z' > 0.5 is required for high-throughput screening data [3].
Protocol: Comparative IC50 Determination
Objective: Determine if the Test Compound is superior to the Reference.
Plate Layout: Use 384-well plates.
Rows A-H: Test Compound (10-point dose response, 1:3 serial dilution).
Rows I-P: Reference Standard (Identical dilution scheme).
Controls:
Min Signal: DMSO only (0% inhibition).
Max Signal: Known inhibitor at 10 µM (100% inhibition).
Data Fitting: Fit data to a 4-parameter logistic equation (Hill Slope).
Acceptance Criteria: The Reference Standard IC50 must fall within 3-fold of its historical mean. If not, the run is invalid.
Data Presentation: The Benchmarking Table
Summarize your findings in a clear, comparative format.
Parameter
Test Compound (NCE-101)
Reference Standard (Sunitinib)
Comparison
Structure ID
Confirmed (NMR/MS)
Confirmed (Commercial)
N/A
Purity (HPLC)
98.2%
>99%
Pass (>95%)
Target IC50
12 nM ± 2
45 nM ± 5
3.7x More Potent
Selectivity (Fold)
>100x vs. VEGFR2
10x vs. VEGFR2
Superior Selectivity
Solubility (PBS)
5 µM
2 µM
Improved Solubility
Visualization: Benchmarking Logic Tree
How to interpret the comparative data.
Caption: Figure 2. Benchmarking Logic. Superiority is determined by a balance of Potency, Selectivity, and ADME properties, not potency alone.
References
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
Journal of Medicinal Chemistry. (2023). Author Guidelines: Purity Requirements (>95%). American Chemical Society.[1]
FDA. (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3][4]
ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[5][6][7][8] International Council for Harmonisation.[3][9]
A Comparative Guide to the NMR Characterization of 2-(2-Aminoethoxy)-5-methylpyridine and its Structural Analogs
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytic...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 2-(2-Aminoethoxy)-5-methylpyridine, a key intermediate in the synthesis of various pharmaceutical agents. To provide a deeper understanding of its spectral features, we present a comparative analysis with its structural analogs: 2-Amino-5-methylpyridine, 2-ethoxy-5-methylpyridine, and 2-(2-aminoethoxy)pyridine.
The rationale behind selecting these specific analogs is to systematically dissect the influence of the amino group, the ethoxy moiety, and the methyl group on the chemical shifts and coupling patterns of the pyridine ring and its substituents. While experimental data for 2-Amino-5-methylpyridine is readily available, this guide will leverage high-fidelity predicted NMR data for 2-(2-Aminoethoxy)-5-methylpyridine and its other analogs to facilitate a robust comparative discussion. This approach mirrors the common practice in contemporary research where computational tools are employed to anticipate spectral features and guide experimental design.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectra of substituted pyridines are characterized by distinct chemical shifts and coupling constants that are highly sensitive to the electronic nature and position of the substituents. The table below summarizes the experimental ¹H NMR data for 2-Amino-5-methylpyridine and the predicted data for 2-(2-Aminoethoxy)-5-methylpyridine and its analogs.
Predicted data generated using a standard NMR prediction algorithm.
Analysis of ¹H NMR Data:
Pyridine Ring Protons (H-3, H-4, H-6): The protons on the pyridine ring exhibit characteristic downfield shifts. The electron-donating amino and alkoxy groups at the C-2 position cause a general upfield shift of the ring protons compared to unsubstituted pyridine. The presence of the methyl group at C-5 in 2-Amino-5-methylpyridine and its ethoxy analog leads to a doublet for H-6 and a doublet of doublets for H-4, due to ortho and meta coupling, respectively. In the absence of the C-5 methyl group, as in 2-(2-aminoethoxy)pyridine, the H-4 proton appears as a triplet.
Alkyl Chain Protons: The methylene protons of the ethoxy and aminoethoxy chains provide valuable structural information. In 2-(2-Aminoethoxy)-5-methylpyridine, the protons of the -OCH₂- group are deshielded by the adjacent oxygen and appear as a triplet around 4.25 ppm. The protons of the -CH₂N- group, being adjacent to the nitrogen, resonate further upfield as a triplet around 3.05 ppm. A similar pattern is observed for 2-ethoxy-5-methylpyridine, where the -OCH₂- protons appear as a quartet due to coupling with the terminal methyl group.
Amino and Methyl Protons: The amino protons typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. The methyl protons on the pyridine ring consistently appear as a sharp singlet around 2.1-2.2 ppm.
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectra provide complementary information, revealing the electronic environment of each carbon atom in the molecule. The table below presents the experimental ¹³C NMR data for 2-Amino-5-methylpyridine and the predicted data for its analogs.
Predicted data generated using a standard NMR prediction algorithm.
Analysis of ¹³C NMR Data:
Pyridine Ring Carbons: The C-2 carbon, directly attached to the electronegative oxygen or nitrogen, is the most downfield-shifted carbon of the pyridine ring. The presence of an alkoxy group at C-2 results in a more significant downfield shift for C-2 compared to an amino group, reflecting the higher electronegativity of oxygen. The other ring carbons show shifts consistent with the electronic effects of the substituents.
Alkyl Chain Carbons: The carbons of the side chains are observed in the upfield region of the spectrum. The -OCH₂- carbon appears around 67 ppm, while the -CH₂N- carbon is found at approximately 41 ppm. The terminal methyl carbon of the ethoxy group in 2-ethoxy-5-methylpyridine is the most upfield signal.
Experimental Protocols
Acquiring high-quality NMR data is crucial for accurate structural analysis. The following is a generalized protocol for the NMR characterization of compounds like 2-(2-Aminoethoxy)-5-methylpyridine.
Sample Preparation:
Weigh approximately 5-10 mg of the sample into a clean, dry vial.
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
Spectrometer: 400 MHz or higher field instrument.
Pulse Program: Standard single-pulse experiment (e.g., zg30).
Spectral Width: 0-12 ppm.
Acquisition Time: ~3-4 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition:
Spectrometer: Same as for ¹H NMR.
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
Spectral Width: 0-180 ppm.
Acquisition Time: ~1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096, to achieve adequate signal-to-noise.
Data Processing:
Apply Fourier transformation to the Free Induction Decay (FID).
Phase correct the spectrum.
Perform baseline correction.
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
Integrate the signals in the ¹H spectrum.
Logical Workflow for NMR-based Structural Elucidation
The process of identifying and characterizing a molecule like 2-(2-Aminoethoxy)-5-methylpyridine using NMR follows a logical progression.
Caption: Workflow for NMR-based structural analysis.
Conclusion
This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for 2-(2-Aminoethoxy)-5-methylpyridine and its key structural analogs. By examining both experimental and high-quality predicted data, we have demonstrated how subtle changes in molecular structure are reflected in the NMR spectra. This systematic approach, combining experimental protocols with comparative spectral interpretation, provides a robust framework for researchers and drug development professionals in the confident structural elucidation of novel pyridine derivatives. The presented workflow and data serve as a valuable resource for those engaged in the synthesis and characterization of similar heterocyclic compounds.
The Royal Society of Chemistry. Electronic supplementary information. [Link]
MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]
Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]
MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
Journal of Applied Pharmaceutical Science. Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. [Link]
Arkivoc. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]
Google Patents. 2-amino-5-methyl pyridine and process of making it.
Polimery. Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. [Link]
A Comparative Guide to Validating HPLC Methods for the Purity Assessment of 2-(2-Aminoethoxy)-5-methylpyridine
This guide provides an in-depth framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(2-Aminoethoxy)-5-methylpyridine. As a critica...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(2-Aminoethoxy)-5-methylpyridine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices and providing a comparative analysis with alternative techniques, in line with the principles of Quality by Design (QbD).[3]
The validation protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, the globally recognized standard for analytical method validation.[4][5] This ensures that the methods are not only scientifically sound but also meet the stringent requirements of regulatory bodies.
Foundational Principles: Selecting the Right Chromatographic Approach
The molecular structure of 2-(2-Aminoethoxy)-5-methylpyridine—featuring a basic pyridine ring and a primary amine—dictates the optimal chromatographic strategy. The presence of these polar, ionizable functional groups makes Reverse-Phase HPLC (RP-HPLC) the preeminent technique for its analysis.
Why RP-HPLC?
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase. While seemingly counterintuitive for a polar molecule, RP-HPLC offers unparalleled control over the retention and peak shape of ionizable compounds like our target analyte. This control is exerted primarily through the manipulation of the mobile phase pH.
Causality of pH Control: The basic amine and pyridine nitrogen atoms will be protonated at acidic pH (pH < pKa). This positive charge can lead to strong, undesirable interactions with residual, negatively charged silanol groups on the silica backbone of the HPLC column, resulting in severe peak tailing. By using an acidic mobile phase with a buffer or acid modifier (e.g., formic acid or a phosphate buffer), we can achieve two critical goals:
Consistent Ionization: It ensures the analyte exists in a single, protonated form, leading to a sharp, reproducible peak.
Silanol Suppression: The excess protons in the mobile phase effectively "cap" the active silanol sites, minimizing secondary interactions.[6]
Column Selection: A modern, end-capped C18 column with low silanol activity is the gold standard for this application.[7] This minimizes the potential for peak tailing that can compromise resolution and quantification accuracy.
Detector Choice: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or a variable wavelength UV detector set between 250-280 nm is typically effective for sensitive detection.[3][6]
A Self-Validating RP-HPLC Protocol for Purity Determination
This section outlines a comprehensive, step-by-step protocol for the analysis and validation of 2-(2-Aminoethoxy)-5-methylpyridine purity. The validation workflow is designed to be a self-validating system, where the successful completion of each step provides documented evidence of the method's suitability for its intended purpose.[8][9]
Recommended Chromatographic System & Conditions
Parameter
Recommended Setting
Rationale
HPLC System
Quaternary or Binary Gradient HPLC with UV/PDA Detector
Standard for pharmaceutical analysis, providing flexibility and sensitivity.
Column
C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., J'Sphere ODS-H80)
A workhorse column providing good resolution and efficiency.[10]
Mobile Phase A
0.1% Formic Acid in Water
Provides acidic pH for consistent analyte protonation and good peak shape. MS-compatible.[7]
Mobile Phase B
Acetonitrile
Strong organic solvent for eluting the analyte from the C18 column.
Elution Mode
Gradient
A gradient is recommended to ensure elution of any potential late-eluting impurities and to clean the column after each injection. A typical gradient might run from 5% to 95% Acetonitrile over 15 minutes.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature
35 °C
Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[11]
Detection Wavelength
254 nm
A common wavelength for aromatic and pyridine-containing compounds.[3][6]
Injection Volume
10 µL
A typical volume to balance sensitivity and potential for column overload.
Preparation of Solutions
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. Using a diluent similar to the initial mobile phase composition prevents peak distortion.
Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of 2-(2-Aminoethoxy)-5-methylpyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Sample Solution (approx. 1000 µg/mL): Prepare in the same manner as the Standard Stock Solution using the sample to be tested.
Working Standard for Purity (approx. 10 µg/mL, 1.0% level): Dilute the Standard Stock Solution 1:100 with the diluent. This standard is used to accurately quantify impurities.
The Validation Workflow: An ICH Q2(R1) Approach
Method validation is the process of providing documented evidence that an analytical method is fit for its purpose.[9] The following parameters must be assessed.
Caption: A typical workflow for HPLC method validation based on ICH guidelines.
Summary of Validation Parameters and Acceptance Criteria
Validation Parameter
Purpose
Experimental Protocol Summary
Typical Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.[12]
Peak purity analysis (e.g., via PDA detector) must pass. No co-elution at the analyte's retention time.
Linearity
To verify that the method's response is directly proportional to the analyte concentration over a specific range.[12]
Analyze at least 5 concentrations, typically from the LOQ to 120% of the impurity specification limit.
Correlation coefficient (r²) ≥ 0.999.
Range
The interval between the upper and lower concentrations for which the method is shown to be precise, accurate, and linear.[8]
Confirmed by the linearity, accuracy, and precision experiments.
From LOQ to 120% of the specification limit for impurities.
Accuracy
To demonstrate the closeness of the method's results to the true value.
Analyze samples spiked with known amounts of impurities at 3 levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate.
% Recovery typically between 80.0% and 120.0% for impurities.[9]
Precision
To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Repeatability: 6 replicate sample preparations at 100% of the test concentration. Intermediate Precision: Repeatability test performed by a different analyst on a different day with different equipment.
Relative Standard Deviation (RSD) ≤ 10% for impurities.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]
Determined by signal-to-noise ratio (S/N) of 10:1 or by establishing the concentration where precision (RSD) is acceptable.
RSD ≤ 10% at the LOQ concentration.
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated.[5]
Determined by signal-to-noise ratio (S/N) of 3:1.
Visual confirmation of a detectable peak.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]
Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units).
System suitability parameters must pass under all varied conditions.
System Suitability
To ensure the chromatographic system is adequate for the intended analysis.[4]
Inject a standard solution (e.g., 5 times) before sample analysis.
RSD of peak area ≤ 5.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is the recommended primary technique, Gas Chromatography (GC) presents a potential alternative. The choice between them depends on the specific analytical requirements, available instrumentation, and the nature of the impurities to be monitored.
Caption: Decision logic for selecting between HPLC and GC for purity analysis.
Gas Chromatography (GC) as an Alternative
GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. For aromatic amines, GC can offer very high separation efficiency.[13][14]
Advantages:
High Resolution: Capillary GC columns can provide extremely sharp peaks and excellent separation of volatile isomers or closely related impurities.
Sensitive Detectors: Flame Ionization Detection (FID) is a robust, universal detector for organic compounds, while Mass Spectrometry (MS) provides definitive identification.
Disadvantages & Causality:
Thermal Lability: The analyte must be thermally stable to be vaporized in the hot GC inlet without degradation.
Peak Tailing: The polar amine and ether functionalities can interact strongly with the column stationary phase, causing significant peak tailing, which is a common issue for amines in GC.[15]
Need for Derivatization: To overcome tailing, a chemical derivatization step (e.g., acylation) is often required to mask the polar groups.[16] This adds complexity, time, and a potential source of error to the sample preparation process.
Head-to-Head Method Comparison
Feature
RP-HPLC (Recommended)
Gas Chromatography (GC)
Principle
Separation based on polarity/hydrophobicity in a liquid mobile phase.
Separation based on volatility/boiling point in a gaseous mobile phase.
Analyte Suitability
Excellent. Handles polar, non-volatile, and thermally labile compounds well.
Moderate. Requires analyte to be volatile and thermally stable.
Sample Preparation
Simple: Dissolve and inject.
Potentially complex: May require derivatization to improve peak shape.[16]
Specificity
High. Easily separates a wide range of potential impurities. Forced degradation studies are straightforward.
High for volatile impurities. May not detect non-volatile degradation products.
Sensitivity
High (ng to pg range with UV detection).
Very High (pg to fg range with MS detection).
Analysis Time
Typically 15-30 minutes per sample.
Typically 5-20 minutes per sample (excluding sample prep).[13]
Robustness
Very robust and widely used in QC environments.
Robust, but derivatization steps can introduce variability.
Primary Use Case
Ideal for routine quality control, stability testing, and impurity profiling.
Suitable for identifying specific, volatile process impurities or for trace analysis where extreme sensitivity is required.[14]
Conclusion
For the comprehensive purity validation of 2-(2-Aminoethoxy)-5-methylpyridine, a well-validated Reverse-Phase HPLC method stands as the most robust, reliable, and scientifically sound approach. It provides the necessary specificity to separate the main component from process-related impurities and degradation products without the need for complex sample preparation steps like derivatization. The detailed protocol and validation framework provided in this guide, rooted in ICH principles, offer a clear pathway for establishing a method that is fit for purpose in a regulated drug development environment.
While Gas Chromatography can be a powerful tool for specific applications, its inherent challenges with polar amines make it a secondary choice for routine purity analysis of this particular compound. The final selection of an analytical method must always be based on thorough validation and a deep understanding of the analyte's chemical properties and the specific questions the analysis aims to answer.
References
SIELC Technologies. (n.d.). Separation of Pyridine, 2-hexyl- on Newcrom R1 HPLC column.
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
Agilent. (n.d.). Analysis of alkylamines and aromatic amines.
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
PMC. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
infrared spectroscopy (IR) peaks of 2-(2-Aminoethoxy)-5-methylpyridine
An In-Depth Technical Guide to the Infrared Spectroscopy (IR) of 2-(2-Aminoethoxy)-5-methylpyridine: A Comparative Analysis for Researchers Introduction: Decoding the Vibrational Fingerprint In the landscape of pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Infrared Spectroscopy (IR) of 2-(2-Aminoethoxy)-5-methylpyridine: A Comparative Analysis for Researchers
Introduction: Decoding the Vibrational Fingerprint
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. 2-(2-Aminoethoxy)-5-methylpyridine is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of novel therapeutic agents and functional materials.[1] Its unique architecture, combining a substituted pyridine ring with a flexible amino-ether side chain, imparts specific chemical properties that are directly linked to its vibrational behavior.
Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups within a molecule.[2] Each covalent bond vibrates at a characteristic frequency, and by measuring the absorption of infrared radiation, we can generate a unique spectral "fingerprint." This guide, designed for researchers and drug development professionals, offers an in-depth analysis of the IR spectrum of 2-(2-Aminoethoxy)-5-methylpyridine. We will dissect its key spectral features, compare them with structurally similar alternatives, and provide the experimental context necessary for confident structural elucidation.
Core Analysis: Interpreting the IR Spectrum of 2-(2-Aminoethoxy)-5-methylpyridine
The structure of 2-(2-Aminoethoxy)-5-methylpyridine presents several key functional groups, each contributing distinct absorption bands to its IR spectrum: a primary amine (-NH₂), an ether linkage (Ar-O-CH₂), a substituted pyridine ring, and both aromatic and aliphatic C-H bonds.
A comprehensive interpretation relies on understanding how these individual components manifest in the spectrum. While a direct experimental spectrum for this specific molecule is not widely published, a highly accurate prediction can be synthesized from established group frequencies and data from closely related compounds like 2-aminopyridine and 2-amino-5-methylpyridine.[3][4]
Summary of Characteristic Absorption Peaks
Wavenumber Range (cm⁻¹)
Vibrational Mode
Expected Intensity
Functional Group Responsible
3450–3300
Asymmetric & Symmetric N-H Stretch
Medium, Sharp (2 bands)
Primary Amine (-NH₂)
3100–3000
Aromatic C-H Stretch
Medium to Weak
Pyridine Ring
2980–2850
Aliphatic C-H Stretch
Medium
-CH₃ and -O-CH₂-CH₂-NH₂
1650–1580
N-H Bend (Scissoring)
Medium to Strong
Primary Amine (-NH₂)
1610–1430
C=C and C=N Ring Stretch
Strong (multiple bands)
Pyridine Ring
1470–1440
Aliphatic C-H Bend
Medium
-CH₃ and -CH₂-
1335–1250
Aromatic C-N Stretch
Strong
Pyridine Ring C-N
1260–1050
Asymmetric & Symmetric C-O-C Stretch (Ether)
Strong (2 bands likely)
Aryl-Alkyl Ether
900-650
N-H Wag
Strong, Broad
Primary Amine (-NH₂)
900-700
Aromatic C-H Out-of-Plane Bend
Strong
Substituted Pyridine Ring
Detailed Peak-by-Peak Causality
The N-H Stretching Region (3450–3300 cm⁻¹): The presence of a primary amine (-NH₂) is unequivocally identified in this region. Primary amines exhibit two distinct bands: a higher frequency asymmetric stretch and a lower frequency symmetric stretch.[5][6] This two-band feature is a direct result of the coupled vibrations of the two N-H bonds and serves as a key diagnostic marker that distinguishes it from secondary amines (one band) and tertiary amines (no bands).[7] For the related compound 2-amino-5-methylpyridine, these bands appear around 3444 and 3335 cm⁻¹.[4]
The C-H Stretching Region (3100–2850 cm⁻¹): A crucial dividing line in IR spectroscopy exists at 3000 cm⁻¹.[2] The peaks appearing just above 3000 cm⁻¹ are characteristic of C-H stretches where the carbon is sp² hybridized, confirming the aromatic pyridine ring. The peaks below 3000 cm⁻¹ arise from the sp³ hybridized carbons of the methyl and ethoxy groups. The presence of signals on both sides of this line confirms the molecule's mixed aromatic-aliphatic character.
The Double-Bond Region (1650–1430 cm⁻¹): This region is often complex but highly informative. It is dominated by two sets of vibrations:
N-H Bending: The primary amine's scissoring vibration typically appears as a medium-to-strong band between 1650-1580 cm⁻¹.[7]
Pyridine Ring Stretching: The aromatic ring's C=C and C=N bond stretching vibrations give rise to a series of sharp, strong bands. For the parent 2-aminopyridine, these are characteristically found around 1600, 1562, 1481, and 1439 cm⁻¹.[3] These absorptions are fundamental to confirming the integrity of the heterocyclic core.
The Fingerprint Region (< 1400 cm⁻¹): While complex, this region contains the most diagnostic peak for this specific molecule: the ether C-O-C stretch.
C-O-C Ether Stretch (1260–1050 cm⁻¹): This is the single most important feature distinguishing 2-(2-Aminoethoxy)-5-methylpyridine from its amine precursor. Aryl-alkyl ethers typically display two strong absorption bands due to asymmetric and symmetric C-O-C stretching.[8][9] The presence of a very strong band, likely near 1250 cm⁻¹, is a definitive marker for the ether linkage.
Aromatic C-N Stretch (1335–1250 cm⁻¹): A strong band in this area is attributed to the stretching of the C-N bond connecting the aminoethoxy group to the pyridine ring.[7]
Out-of-Plane (OOP) Bending: Strong bands in the 900-700 cm⁻¹ range are caused by C-H OOP bending, which is highly sensitive to the substitution pattern on the aromatic ring.
Comparative Analysis: Isolating Key Spectral Features
To fully appreciate the spectrum of the target molecule, it is instructive to compare it with simpler, structurally related compounds.
Comparison 1: 2-Amino-5-methylpyridine
This molecule represents the core aminopyridine structure without the ethoxy bridge.
Key Difference: The IR spectrum of 2-amino-5-methylpyridine will be missing the strong, characteristic C-O-C ether stretching band between 1260-1050 cm⁻¹.
Rationale: The absence of this peak immediately rules out the presence of the ether linkage. Furthermore, the C-H stretching region below 3000 cm⁻¹ would show absorption only for the methyl group, likely with less complexity than the target molecule's ethoxy and methyl groups.
Comparison 2: 2-Ethoxypyridine
This molecule contains the ether linkage but lacks the primary amine.
Key Difference: The spectrum of 2-ethoxypyridine will be missing the two characteristic N-H stretching bands between 3450–3300 cm⁻¹ and the N-H bending vibration around 1620 cm⁻¹.
Rationale: The absence of these amine-related peaks is a clear indicator. This comparison highlights how IR spectroscopy can be used to confirm the successful introduction of the terminal amine group during a synthetic pathway.
Visualization of Key Structural and Analytical Elements
Caption: Molecular structure and key functional groups of 2-(2-Aminoethoxy)-5-methylpyridine.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a modern, convenient technique for obtaining the IR spectrum of solid or liquid samples with minimal preparation.
Methodology:
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
Background Scan (Crucial for Accuracy):
Action: With the ATR crystal clean and free of any sample, lower the sampling arm and collect a background spectrum.
Causality: This step is essential to record the ambient spectrum (atmospheric CO₂ and water vapor) and the absorbance of the crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only the data from the compound of interest.
Sample Application:
Action: Place a small amount (a few milligrams) of the solid 2-(2-Aminoethoxy)-5-methylpyridine powder onto the center of the ATR diamond crystal.
Causality: Only the portion of the sample in direct, intimate contact with the crystal surface will be measured. A sufficient amount must be used to cover the crystal surface completely.
Apply Pressure:
Action: Lower the press arm onto the sample and apply consistent pressure using the torque knob until it clicks or indicates sufficient force.
Causality: Good contact between the sample and the crystal is critical for a strong, high-quality signal. The pressure ensures that the evanescent wave (the IR beam that penetrates a short distance into the sample) interacts effectively with the material.
Collect Sample Spectrum:
Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Causality: Averaging multiple scans reduces random noise, resulting in a cleaner and more easily interpretable spectrum.
Data Processing and Cleaning:
Action: After collection, clean the ATR crystal and press arm thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft lab wipe. Verify cleanliness by taking another scan and ensuring it matches the background.
Causality: Prevents cross-contamination between samples and ensures the accuracy of future measurements.
Comparative Guide to the Quantitative Analysis of 2-(2-Aminoethoxy)-5-methylpyridine in Reaction Mixtures
This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative determination of 2-(2-Aminoethoxy)-5-methylpyridine, a key intermediate in pharmaceutical synthesis.[1][2] The accura...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative determination of 2-(2-Aminoethoxy)-5-methylpyridine, a key intermediate in pharmaceutical synthesis.[1][2] The accurate measurement of this compound within complex reaction mixtures is paramount for process optimization, yield calculation, and ensuring final product quality. This document moves beyond simple procedural lists to explore the causality behind methodological choices, empowering researchers and drug development professionals to select the most appropriate analytical technique for their specific needs. The methods are evaluated based on specificity, sensitivity, accuracy, and throughput, supported by experimental data and validated protocols.
The Analytical Challenge: Quantification in Complex Matrices
Reaction mixtures are inherently complex, often containing starting materials, reagents, catalysts, by-products, and the desired product, 2-(2-Aminoethoxy)-5-methylpyridine. An effective analytical method must be able to selectively and accurately quantify the target analyte in the presence of these potential interferents.[3] The choice of method is a critical decision, balancing the need for high-fidelity data with practical considerations such as sample throughput, cost, and available instrumentation. We will compare three widely applicable techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical Acid-Base Titration.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique in pharmaceutical analysis, offering excellent specificity and precision for a wide range of compounds.[3][4] It is particularly well-suited for the analysis of non-volatile, polar compounds like aminopyridine derivatives.[5][6]
Scientific Principles & Rationale
The method relies on the separation of components in a mixture by partitioning them between a liquid mobile phase and a solid stationary phase packed in a column. For 2-(2-Aminoethoxy)-5-methylpyridine, a reversed-phase (RP) C18 column is the standard choice. The analyte, being moderately polar, is retained on the nonpolar stationary phase and eluted by a polar mobile phase, typically a mixture of acetonitrile and water.[7]
The basic nature of the amino group necessitates the addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase.[8] This protonates the amine, preventing tailing and resulting in sharp, symmetrical peaks, which are essential for accurate integration and quantification. Detection is achieved via a UV detector, as the pyridine ring possesses a strong chromophore that absorbs UV light at a specific wavelength (typically around 250-270 nm).
Experimental Protocol: HPLC-UV
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 260 nm.
Injection Volume: 10 µL.
Standard Preparation:
Prepare a stock solution of 2-(2-Aminoethoxy)-5-methylpyridine reference standard (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
Perform serial dilutions to create calibration standards across the expected concentration range (e.g., 1-100 µg/mL).
Sample Preparation:
Quench a precisely weighed aliquot of the reaction mixture.
Dilute the sample with the mobile phase to a concentration within the calibration range.
Filter the diluted sample through a 0.45 µm syringe filter to remove particulates, which is a critical step to protect the column from clogging.[4][9]
Analysis:
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Inject the standard solutions to construct a calibration curve.
Inject the prepared sample solutions.
Quantify the analyte by comparing its peak area to the calibration curve.[10]
Visual Workflow: HPLC Analysis
Caption: A typical experimental workflow for quantitative HPLC-UV analysis.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[11] While 2-(2-Aminoethoxy)-5-methylpyridine has limited natural volatility due to its polar amino group, it can be readily analyzed following a derivatization step.
Scientific Principles & Rationale
In GC, a sample is vaporized and injected into a column where separation occurs based on the compound's boiling point and interactions with the stationary phase. For polar compounds like our analyte, derivatization is essential. This process involves a chemical reaction to replace the active hydrogen on the amino group with a nonpolar group (e.g., a trimethylsilyl (TMS) group). This increases the compound's volatility and thermal stability, making it suitable for GC analysis.[12]
Coupling GC with a Mass Spectrometer (MS) provides exceptional selectivity and sensitivity. The MS detector fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, creating a unique "fingerprint" that confirms the analyte's identity and allows for quantification with very low detection limits.[13]
Experimental Protocol: GC-MS
Instrumentation: GC system coupled to a Mass Spectrometer (GC-MS) with an autosampler.
Derivatization:
Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 100 µL of pyridine.
Heat the mixture at 70 °C for 30 minutes to ensure complete reaction.
Chromatographic Conditions:
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injector Temperature: 250 °C.
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
MS Interface Temperature: 280 °C.
Sample and Standard Preparation:
Prepare standards and samples in a suitable organic solvent (e.g., dichloromethane).
Perform a liquid-liquid extraction (LLE) to isolate the analyte from the aqueous reaction mixture if necessary.[14]
Derivatize both the standards and the extracted samples as described above.
Analysis:
Inject the derivatized sample into the GC-MS.
Acquire data in Selected Ion Monitoring (SIM) mode for the highest sensitivity, using characteristic ions of the derivatized analyte.
Quantify using a calibration curve prepared from derivatized standards.
Visual Workflow: GC-MS Analysis
Caption: The GC-MS workflow, highlighting the critical derivatization step.
Acid-Base Titration
Titration is a classic analytical method that provides a rapid and cost-effective means of quantification. It is best suited for determining the concentration of the primary basic component in a mixture, making it useful for high-concentration, in-process checks.
Scientific Principles & Rationale
This method leverages the basicity of the amino group on the pyridine derivative. The sample is dissolved in a suitable solvent and titrated with a standardized acid solution. The endpoint, where all the base has been neutralized, can be detected potentiometrically with a pH electrode or visually with a color indicator.
For weak bases like aminopyridines, a non-aqueous titration often provides a much sharper and more discernible endpoint. Using a solvent like glacial acetic acid enhances the basicity of the analyte relative to the solvent, allowing for accurate titration with a strong acid like perchloric acid.[15] The primary limitation of this method is its lack of specificity; any other basic components in the reaction mixture will be co-titrated, leading to an overestimation of the analyte concentration.
Experimental Protocol: Non-Aqueous Titration
Instrumentation: Automatic titrator with a pH electrode suitable for non-aqueous solvents, or a manual burette setup.
Reagents:
Titrant: Standardized 0.1 M Perchloric Acid in glacial acetic acid.
Solvent: Glacial Acetic Acid.
Sample Preparation:
Accurately weigh a portion of the reaction mixture and dissolve it in a sufficient volume of glacial acetic acid.
Analysis:
Immerse the pH electrode in the sample solution.
Titrate the sample with the 0.1 M perchloric acid titrant.
Record the volume of titrant required to reach the equivalence point (the point of maximum inflection on the titration curve).
A blank titration (with solvent only) should be performed to correct for any acidic or basic impurities in the solvent.
Calculation: Calculate the concentration of the analyte based on the stoichiometry of the acid-base reaction and the volume of titrant consumed.
Visual Workflow: Titration Analysis
Caption: A streamlined workflow for quantitative analysis by non-aqueous titration.
Comparative Performance and Recommendations
The selection of the optimal analytical method is dictated by the specific requirements of the analysis. A side-by-side comparison highlights the distinct advantages and limitations of each technique.
Performance Metric
HPLC-UV
GC-MS (with Derivatization)
Acid-Base Titration
Specificity/Selectivity
High (separates from impurities)
Very High (mass-based detection)
Low (titrates all bases)
Sensitivity (LOD/LOQ)
Good (µg/mL range)
Excellent (ng/mL to pg/mL range)
Poor (only for high concentrations)
Precision (%RSD)
Excellent (< 2%)
Excellent (< 5%)
Good (< 2% at high conc.)
Accuracy (% Recovery)
Excellent (98-102%)
Excellent (95-105%)
Good (dependent on specificity)
Sample Throughput
Moderate (10-20 min/sample)
Low (sample prep + 30 min/run)
High (< 5 min/sample)
Cost (Instrument/Maint.)
Moderate
High
Low
Ease of Use
Moderate (requires training)
High (requires expertise)
Simple
Sample Prep Complexity
Low (dilute and filter)
High (extraction and derivatization)
Very Low (dissolve)
Senior Application Scientist Recommendations:
For In-Process Control (IPC): When speed is critical and the analyte is the major basic component, Acid-Base Titration is the most efficient choice. It provides a rapid assessment of reaction progress without the need for complex instrumentation.
For Routine Quality Control (QC) and Release Testing:HPLC-UV is the undisputed workhorse. It offers the best balance of specificity, precision, robustness, and throughput for analyzing final products and stability samples, capable of separating and quantifying the main component alongside its impurities.[16]
For High-Sensitivity Impurity Profiling or as an Orthogonal Method:GC-MS is the preferred method when trace-level quantification is required or for confirming the identity of unknowns. While the sample preparation is more involved, its unparalleled sensitivity and selectivity make it invaluable for specialized applications like genotoxic impurity analysis or metabolomics studies.[13][17]
The validation of any chosen analytical method is a mandatory regulatory requirement to ensure it is fit for its intended purpose, consistently producing reliable and accurate results.[18][19] This involves a documented process to evaluate parameters such as accuracy, precision, specificity, linearity, range, and robustness.[16]
References
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search.
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell.
How to Prepare a Sample for HPLC Analysis. (2023, April 27). Greyhound Chromatography.
HPLC Sample Preparation. (n.d.). Organomation.
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema.
Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque.
Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
Operational Safety Guide: Disposal and Handling of 2-(2-Aminoethoxy)-5-methylpyridine
Executive Summary & Chemical Profile Audience: Medicinal Chemists, EHS Officers, and Lab Managers. Scope: Safe handling, waste stream segregation, and final disposal of 2-(2-Aminoethoxy)-5-methylpyridine .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Audience: Medicinal Chemists, EHS Officers, and Lab Managers.
Scope: Safe handling, waste stream segregation, and final disposal of 2-(2-Aminoethoxy)-5-methylpyridine .
This guide addresses the specific operational risks associated with 2-(2-Aminoethoxy)-5-methylpyridine . Unlike simple aminopyridines, this molecule contains a primary aliphatic amine tethered by an ethoxy linker. This structural feature significantly increases its basicity (pKa ~10.5) compared to ring-substituted pyridines, elevating it from a simple "irritant" to a potential corrosive and strong organic base .
Chemical Identity & Properties
Property
Specification
Operational Implication
Chemical Name
2-(2-Aminoethoxy)-5-methylpyridine
Verify label against CAS (varies by vendor, commonly bespoke).[1][2]
Functional Groups
Pyridine (Aromatic), Ether Linker, Primary Amine
High Basicity . Incompatible with acids and oxidizers.[3][4]
Physical State
Viscous Liquid or Low-Melting Solid
May require gentle warming to dispense; prone to supercooling.
Basicity (Est.)
pKa ~10.5 (Aliphatic Amine)
Corrosive Risk. Must be segregated from acidic waste streams.
Stability
Air/Moisture Sensitive
Hygroscopic.[5] Store under inert gas (Argon/Nitrogen).
Hazard Assessment (The "Why" Behind the Protocol)
Expert Insight: Do not treat this merely as a "toxic organic." The aliphatic amine tail makes this compound aggressive toward mucous membranes and incompatible with standard organic waste streams that may contain acidic byproducts.
Corrosivity (Skin/Eye): The free amine functionality can cause severe skin burns and eye damage (Category 1B equivalent handling recommended).
Exothermic Reactivity: Mixing this compound with acid waste (e.g., acetic acid, HCl) in a closed waste drum can generate significant heat and pressure, leading to container failure.
Environmental Toxicity: Pyridine derivatives are notoriously harmful to aquatic life.[6] Zero drain disposal.
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
The Golden Rule: Segregate as Alkaline (Basic) Organic Waste .
Check pH (If in solution): If the waste is a reaction mixture, verify the bulk pH. If pH < 4, do not add this compound directly without calculating thermal load.
Isolate from Halogens: While not strictly reactive with DCM/Chloroform in the waste drum, best practice dictates separating "Non-Halogenated Bases" to reduce incineration costs and prevent secondary reactions.
Prohibit Acid Contact: Ensure the receiving container is free of acid residues.[7]
Phase 2: Packaging & Labeling
Container Material: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but prone to breakage.
Labeling: Mark clearly as "Hazardous Waste - Organic Base - Corrosive."
Additives: If the waste is prone to forming peroxides (due to the ether linkage, though rare in this specific structure), test for peroxides before long-term storage ( > 6 months).
Phase 3: Disposal Workflow (Visualization)
Figure 1: Decision logic for segregating and disposing of functionalized aminopyridines. Note the critical segregation step to prevent acid-base exotherms.
Emergency Procedures: Accidental Release
Scenario: A 100g bottle drops and shatters in the main aisle.
Evacuate & Ventilate: The amine vapors will be irritating. Clear the immediate area.[8]
PPE Upgrade: Don nitrile gloves (double gloved) , a lab coat, and a full-face respirator or face shield with safety goggles.
Containment: Do not use water (spreads the base).[9] Surround the spill with a dry, inert absorbent (Vermiculite or Sand).
Neutralization (Optional but Recommended):
Sprinkle Citric Acid powder or a commercial "Base Neutralizer" over the spill slowly.
Wait for any heat evolution to dissipate.
Cleanup: Scoop the resulting paste into a disposable container. Label as "Spill Debris - Corrosive/Toxic."
Surface Decon: Wipe the floor with mild detergent and water after the bulk material is removed.
References & Regulatory Grounding[2][11]
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines characteristic hazardous wastes, specifically D038 Pyridine).
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on amine segregation).
PubChem. Compound Summary: Pyridine derivatives and safety data. (General class hazards for aminopyridines).
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Enamine, Sigma-Aldrich, Combi-Blocks) before handling, as specific impurities or salt forms (HCl, Tosylate) may alter handling requirements.